molecular formula C6H9NO2 B3022592 (5-Ethyl-1,2-oxazol-3-yl)methanol CAS No. 60148-49-4

(5-Ethyl-1,2-oxazol-3-yl)methanol

Cat. No.: B3022592
CAS No.: 60148-49-4
M. Wt: 127.14 g/mol
InChI Key: FTWTWOICXAENQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethyl-1,2-oxazol-3-yl)methanol (CAS 60148-49-4) is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It is supplied with a stated purity of over 97% . This compound belongs to the isoxazole family, a class of heterocyclic compounds recognized for their significant value in medicinal chemistry and drug discovery. Isoxazoles are versatile building blocks in organic synthesis and are known to exhibit a broad spectrum of biological activities, making them useful scaffolds in the development of new therapeutic agents . As a bifunctional molecule featuring a hydroxymethyl group, this compound serves as a key synthetic intermediate. Researchers can utilize this compound to incorporate the 5-ethylisoxazole moiety into more complex molecules. Its primary research application lies in its potential as a precursor for peptidomimetics and in solid-phase peptide synthesis, where isoxazole-containing amino acids can be used to create novel α/β-mixed peptides with improved stability against proteolysis . The exploration of such hybrid peptides is a growing field in the search for new bioactive molecules. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. References This product page was constructed using information available in the public domain. The chemical data and CAS number are sourced from supplier catalogs . The discussion of isoxazole applications and utility in peptide synthesis is informed by scientific literature reviewing the properties and uses of isoxazole derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-1,2-oxazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-6-3-5(4-8)7-9-6/h3,8H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWTWOICXAENQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483829
Record name (5-Ethyl-1,2-oxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60148-49-4
Record name (5-Ethyl-1,2-oxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Ethyl-1,2-oxazol-3-yl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (5-Ethyl-1,2-oxazol-3-yl)methanol, including its chemical identifiers, physicochemical properties, a proposed synthesis protocol, and a summary of the known biological activities of related isoxazole compounds.

Chemical Identifiers and Physicochemical Properties

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The identifiers and key properties of this compound are summarized in the table below.

IdentifierValueSource
CAS Number 60148-49-4
Molecular Formula C₆H₉NO₂N/A
Molecular Weight 127.14 g/mol N/A
IUPAC Name This compoundN/A
Canonical SMILES CCC1=CC(=NO1)CON/A
Synonyms 5-Ethyl-3-(hydroxymethyl)isoxazole, 5-Ethylisoxazole-3-methanolN/A

Proposed Synthesis Protocol

For the synthesis of this compound, the likely precursors would be propanal oxime (to generate ethyl nitrile oxide) and propargyl alcohol.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Propanal_Oxime Propanal Oxime Intermediate Ethyl Nitrile Oxide (in situ) Propanal_Oxime->Intermediate + NCS, Base Propargyl_Alcohol Propargyl Alcohol Product This compound Propargyl_Alcohol->Product NCS N-Chlorosuccinimide (NCS) Base Base (e.g., Triethylamine) Solvent Solvent (e.g., DMF) Intermediate->Product + Propargyl Alcohol [3+2] Cycloaddition

Figure 1: Proposed synthesis of this compound.

Detailed Methodology (Hypothetical):

  • Oxime Chlorination: To a solution of propanal oxime in a suitable solvent such as N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction mixture is stirred to facilitate the formation of the corresponding hydroximoyl chloride.

  • In situ Nitrile Oxide Formation and Cycloaddition: A base, typically triethylamine, is added dropwise to the reaction mixture. This promotes the elimination of HCl from the hydroximoyl chloride, generating the transient ethyl nitrile oxide. In the presence of propargyl alcohol (the dipolarophile), the nitrile oxide undergoes a [3+2] cycloaddition reaction to form the isoxazole ring.

  • Work-up and Purification: The reaction is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Biological and Pharmacological Context

While specific biological data for this compound is limited in publicly accessible literature, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Research on various isoxazole derivatives has revealed a broad spectrum of pharmacological activities.

G cluster_activities Reported Biological Activities Isoxazole_Core Isoxazole Core Structure Anticancer Anticancer Isoxazole_Core->Anticancer Antibacterial Antibacterial Isoxazole_Core->Antibacterial Antifungal Antifungal Isoxazole_Core->Antifungal Anti_inflammatory Anti-inflammatory Isoxazole_Core->Anti_inflammatory Antiviral Antiviral Isoxazole_Core->Antiviral

Figure 2: Common biological activities of isoxazole-containing compounds.

The diverse biological profile of isoxazoles makes them attractive scaffolds for drug discovery and development. The specific substitutions on the isoxazole ring play a crucial role in determining the potency and selectivity of their biological activity. Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Spectroscopic Profile of (5-Ethyl-1,2-oxazol-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Ethyl-1,2-oxazol-3-yl)methanol (CAS No: 60148-49-4). Due to the limited availability of directly published spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on analogous compounds and provides detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of isoxazole derivatives in drug discovery and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 5-Ethyl-3-hydroxymethylisoxazole

  • CAS Number: 60148-49-4

  • Molecular Formula: C₆H₉NO₂

  • Molecular Weight: 127.14 g/mol

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~1.2-1.4Triplet3-CH₂CH₃
~2.7-2.9Quartet2-CH₂ CH₃
~4.6-4.8Singlet2-CH₂ OH
~6.2-6.4Singlet1Isoxazole C4-H
VariableBroad Singlet1-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~12-14-CH₂CH₃
~20-22-CH₂ CH₃
~55-60-CH₂ OH
~100-105Isoxazole C 4
~160-165Isoxazole C 3
~170-175Isoxazole C 5

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch (alcohol)
2850-3000MediumC-H stretch (alkane)
~1600MediumC=N stretch (isoxazole ring)
~1450-1550Medium to WeakC=C stretch (isoxazole ring)
~1000-1250StrongC-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
127[M]⁺ (Molecular ion)
110[M - OH]⁺
98[M - CH₂OH]⁺
82[M - C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm).

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This will result in single lines for each unique carbon atom.

  • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Process the FID as described for the ¹H spectrum and reference it to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for a liquid sample):

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal.

  • If the sample is a solid, a small amount of the solid can be placed on the crystal and pressure applied to ensure good contact. Alternatively, the solid can be dissolved in a volatile solvent, a drop of the solution placed on the crystal, and the solvent allowed to evaporate.[1][2]

Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Process the spectrum by performing a background subtraction and converting the data to absorbance or transmittance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Transfer the filtered solution to a clean autosampler vial.

GC-MS Analysis:

  • Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

  • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation occurs.

  • The separated components elute from the column and enter the mass spectrometer.

  • In the ion source (typically using Electron Impact, EI), the molecules are ionized and fragmented.

  • The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

  • The resulting mass spectrum shows the relative abundance of the different fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation Spectral Data IR->Structure_Elucidation Spectral Data MS->Structure_Elucidation Spectral Data Data_Archiving Data Archiving Structure_Elucidation->Data_Archiving

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

(5-Ethyl-1,2-oxazol-3-yl)methanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel small molecule, (5-Ethyl-1,2-oxazol-3-yl)methanol. Given the absence of publicly available data for this specific compound, this document outlines standardized experimental protocols and data presentation formats that are critical for its evaluation in a drug discovery and development context. The guide details established methods for assessing thermodynamic and kinetic solubility, as well as chemical stability under various stress conditions as mandated by international guidelines. This information is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling consistent and reproducible data generation.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core. The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be a component in a wide array of biologically active compounds.[1][2][3][4][5] Derivatives of isoxazole have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4][5][6][7] The physical and chemical properties of any new chemical entity, such as its solubility and stability, are fundamental parameters that dictate its potential for development as a therapeutic agent. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products.[8][9][10][11]

This guide presents the standard methodologies for a thorough evaluation of the solubility and stability of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[8] Both thermodynamic and kinetic solubility are important parameters to assess during early drug development.[10][12]

Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium.[13] The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

Table 1: Thermodynamic Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)pHSolubility (µg/mL)Solubility (µM)Method
Phosphate Buffered Saline (PBS)257.4Data not availableData not availableShake-Flask
Simulated Gastric Fluid (SGF)371.2Data not availableData not availableShake-Flask
Simulated Intestinal Fluid (SIF)376.8Data not availableData not availableShake-Flask
Water257.0Data not availableData not availableShake-Flask
Ethanol25N/AData not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25N/AData not availableData not availableShake-Flask
Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous medium.[10][12] This is often a high-throughput screening method used in early discovery.[8]

Table 2: Kinetic Solubility of this compound

Aqueous BufferDMSO Concentration (%)Incubation Time (h)Temperature (°C)Kinetic Solubility (µM)Method
PBS (pH 7.4)1225Data not availableNephelometry
PBS (pH 7.4)12425Data not availableNephelometry

Stability Assessment

Stability testing is crucial for determining the shelf-life and storage conditions of a drug substance.[14][15][16] Forced degradation studies are performed to identify potential degradation products and pathways.[9][17][18][19] These studies expose the compound to stress conditions such as changes in pH, temperature, light, and oxidizing agents.[9][17][19]

pH Stability

The stability of this compound should be assessed across a range of pH values to simulate physiological conditions and to understand its susceptibility to hydrolysis.

Table 3: pH Stability of this compound

pHBuffer SystemTemperature (°C)Time (h)% RemainingDegradants Observed
2.0HCl3724Data not availableData not available
7.4PBS3724Data not availableData not available
9.0Borate3724Data not availableData not available
Thermal and Photostability

Thermal and photostability testing are conducted according to the International Council for Harmonisation (ICH) guidelines.[20][21][22]

Table 4: Thermal and Photostability of this compound

ConditionDuration% RemainingDegradants Observed
40°C / 75% RH4 weeksData not availableData not available
60°C2 weeksData not availableData not available
ICH Option 2 Photostability7 daysData not availableData not available
Oxidative Stability

Susceptibility to oxidation is tested using an oxidizing agent such as hydrogen peroxide.

Table 5: Oxidative Stability of this compound

Oxidizing AgentConcentrationTemperature (°C)Time (h)% RemainingDegradants Observed
H₂O₂3%2524Data not availableData not available

Experimental Protocols

Thermodynamic Solubility (Shake-Flask Method)
  • An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • The vials are agitated in a temperature-controlled shaker bath for a sufficient time to reach equilibrium (typically 24-48 hours).[13]

  • After equilibration, the samples are allowed to stand to allow undissolved solid to settle.

  • An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any remaining solid particles.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][13]

Kinetic Solubility (Nephelometry)
  • A stock solution of this compound is prepared in 100% DMSO.

  • This stock solution is serially diluted in DMSO in a 96-well plate.

  • A small volume of the DMSO solutions is then added to an aqueous buffer (e.g., PBS pH 7.4) in another 96-well plate.

  • The plate is incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 and 24 hours).

  • The turbidity of each well, indicating precipitation, is measured using a nephelometer or a plate reader capable of measuring light scattering.

  • The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background.

Forced Degradation Studies
  • Solutions of this compound are prepared in various stress media (e.g., acidic, basic, and neutral aqueous solutions; and in the presence of an oxidizing agent).

  • For thermal stability, solid compound and solutions are stored in a temperature- and humidity-controlled oven.

  • For photostability, the compound is exposed to light conditions as specified in ICH guideline Q1B.[19]

  • At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.[23][24] Mass spectrometry can be coupled with HPLC (LC-MS) to help identify the structure of the degradants.[24]

Visualizations

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) Thermodynamic Thermodynamic Solubility (Shake-Flask) Analysis HPLC / LC-MS Analysis Thermodynamic->Analysis Kinetic Kinetic Solubility (Nephelometry) Kinetic->Analysis pH pH Stability (Acid, Base, Neutral) pH->Analysis Thermal Thermal Stability Thermal->Analysis Photo Photostability Photo->Analysis Oxidative Oxidative Stability Oxidative->Analysis Compound This compound Compound->Thermodynamic Solubility Testing Compound->Kinetic Solubility Testing Compound->pH Stability Testing Compound->Thermal Stability Testing Compound->Photo Stability Testing Compound->Oxidative Stability Testing Data Data Interpretation (Solubility & Stability Profile) Analysis->Data

Caption: Experimental workflow for solubility and stability assessment.

Signaling_Pathway cluster_cell Cell Receptor Cell Surface Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response Isoxazole This compound Isoxazole->Receptor Binds and Activates

Caption: Hypothetical signaling pathway for an isoxazole compound.

Conclusion

While specific experimental data on the solubility and stability of this compound are not yet available, this guide provides a robust framework for conducting these critical assessments. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data essential for progressing this compound through the drug discovery and development pipeline. The broad biological potential of the isoxazole class of molecules warrants a thorough investigation of this new chemical entity.[6][7][25][26]

References

A Comprehensive Review of 5-Substituted 3-Hydroxymethylisoxazoles: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Among these, 5-substituted 3-hydroxymethylisoxazoles have emerged as a promising class of compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive literature review of this specific isoxazole core, summarizing key findings on its synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthesis of the 5-Substituted 3-Hydroxymethylisoxazole Core

The primary and most versatile method for the synthesis of the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This reaction typically involves the in-situ generation of a nitrile oxide, which then reacts with an alkyne.

A general workflow for the synthesis of 5-substituted 3-hydroxymethylisoxazoles is depicted below. The synthesis often commences with a protected form of propargyl alcohol, which serves as the alkyne component. The choice of protecting group is crucial and can influence the overall yield and purification strategy. The nitrile oxide is generated from an appropriate precursor, such as an oxime or a hydroximoyl chloride, often in the presence of a base or an oxidizing agent. The subsequent cycloaddition reaction yields the protected 3-hydroxymethylisoxazole, which can then be deprotected to afford the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Propargyl_Alcohol Propargyl Alcohol Protection Protection of -OH group Propargyl_Alcohol->Protection Aldoxime Aldoxime Nitrile_Oxide_Formation Nitrile Oxide Generation Aldoxime->Nitrile_Oxide_Formation Cycloaddition [3+2] Cycloaddition Protection->Cycloaddition Nitrile_Oxide_Formation->Cycloaddition Deprotection Deprotection Cycloaddition->Deprotection Final_Product 5-Substituted 3-Hydroxymethylisoxazole Deprotection->Final_Product

Caption: General synthetic workflow for 5-substituted 3-hydroxymethylisoxazoles.
Key Experimental Protocols

General Procedure for 1,3-Dipolar Cycloaddition:

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through the 1,3-dipolar cycloaddition of alkynes with in situ generated nitrile oxides.[1][2] A typical protocol involves the slow addition of a base, such as triethylamine, to a solution of a hydroximoyl chloride and a terminal alkyne in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Biological Activities and Structure-Activity Relationships

Derivatives of the 5-substituted 3-hydroxymethylisoxazole core have demonstrated significant potential in oncology and inflammatory disease research.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of isoxazole derivatives against various cancer cell lines. While specific data for a wide range of 5-substituted 3-hydroxymethylisoxazoles is still emerging, structurally related compounds provide valuable insights into the potential of this scaffold.

For instance, a series of 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidines, which are saturated analogs of the target compounds, have been synthesized and evaluated for their ability to inhibit the proliferation of human thyroid cancer cell lines.[3] These studies revealed that the antiproliferative activity is influenced by the nature of the substituent at the 5-position of the isoxazolidine ring.

The general relationship between the isoxazole core and its interaction with biological targets, often kinases or other enzymes implicated in cancer signaling pathways, underscores the importance of the substitution pattern.

Anticancer_Signaling Isoxazole 5-Substituted 3-Hydroxymethylisoxazole Target Biological Target (e.g., Kinase) Isoxazole->Target Inhibition Proliferation Cancer Cell Proliferation Target->Proliferation Promotes Apoptosis Apoptosis Target->Apoptosis Inhibits

Caption: Putative mechanism of anticancer activity.

Table 1: Anticancer Activity of 3-Hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidine Derivatives [3]

CompoundRCell LineIC50 (µM)
1a PhenylFTC-1338.76 ± 0.98
1a Phenyl8505C7.54 ± 0.88
1b 4-MethylphenylFTC-1336.23 ± 0.75
1b 4-Methylphenyl8505C5.87 ± 0.69
1c 4-MethoxyphenylFTC-1334.11 ± 0.48
1c 4-Methoxyphenyl8505C3.87 ± 0.45

Note: Data presented for isoxazolidine analogs due to limited direct data on 5-substituted 3-hydroxymethylisoxazoles.

Anti-inflammatory Activity

The isoxazole moiety is also a key feature in several anti-inflammatory agents. The mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The substitution pattern on the isoxazole ring plays a critical role in determining the potency and selectivity of these inhibitory effects.

While specific quantitative data for 5-substituted 3-hydroxymethylisoxazoles in anti-inflammatory assays is not extensively documented in the readily available literature, the general principles of SAR for anti-inflammatory isoxazoles suggest that modulation of the substituent at the 5-position can significantly impact activity.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Isoxazole 5-Substituted 3-Hydroxymethylisoxazole Isoxazole->COX_LOX Inhibition

Caption: Role of isoxazoles in the inflammatory pathway.

Conclusion and Future Directions

The 5-substituted 3-hydroxymethylisoxazole scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility through well-established 1,3-dipolar cycloaddition reactions allows for the generation of diverse libraries of compounds for biological screening. While the current body of literature provides a strong foundation, further research is needed to fully elucidate the structure-activity relationships for this specific isoxazole core, particularly with respect to a broader range of biological targets. Future work should focus on the synthesis and systematic evaluation of a wider variety of 5-substituted analogs to build a comprehensive SAR database. This will enable the rational design of more potent and selective compounds for a range of therapeutic applications, from oncology to inflammatory diseases. The detailed experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to the Safety and Handling of (5-Ethyl-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(5-Ethyl-1,2-oxazol-3-yl)methanol is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] The presence of the isoxazole ring, a key pharmacophore, makes these compounds valuable scaffolds in the synthesis of novel therapeutic agents.[4][5] Given its potential utility, understanding the safe handling of this compound is paramount for the protection of laboratory personnel and the environment.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, its structure suggests several potential hazards. The presence of the methanol group is a primary concern. Methanol is classified as highly flammable and toxic by ingestion, skin contact, and inhalation, with the potential to cause organ damage, particularly to the eyes and central nervous system.[6][7][8] Structurally similar oxazole compounds are also noted as irritants.[9]

Extrapolated Hazard Statements:

  • Highly flammable liquid and vapor.

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • Causes damage to organs (Eyes, Central Nervous System).

  • May cause respiratory irritation.

  • Causes skin irritation.

  • Causes serious eye irritation.

Quantitative Safety Data

Specific quantitative toxicological data such as LD50 or LC50 for this compound are not available. The following table summarizes the qualitative hazards and recommended precautions. For reference, the GHS classification for Methanol is provided.

Table 1: Qualitative Hazard Summary and Handling Precautions

Hazard CategoryPotential HazardRecommended Precautions
Physical Hazards Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[10]Keep away from heat, sparks, open flames, and hot surfaces.[6] Use explosion-proof electrical equipment.[10] Ground and bond containers during transfer.[11]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or inhaled.[6][11] Specific Target Organ Toxicity (Single Exposure): Causes damage to organs (Eyes, Central Nervous System).[6] Irritation: May cause skin, eye, and respiratory irritation.[9]Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[6] Use only outdoors or in a well-ventilated area.[11] Do not eat, drink, or smoke when using this product.[6]
Environmental Hazards Harmful to aquatic life.Prevent release to the environment. Dispose of contents/container to an approved waste disposal plant.[11]

Table 2: GHS Classification for Methanol (for reference)

ClassificationHazard Statement
Flammable liquids (Category 2)H225: Highly flammable liquid and vapor.[6]
Acute toxicity, Oral (Category 3)H301: Toxic if swallowed.[6]
Acute toxicity, Dermal (Category 3)H311: Toxic in contact with skin.[6]
Acute toxicity, Inhalation (Category 3)H331: Toxic if inhaled.[6]
Specific target organ toxicity — single exposure (Category 1)H370: Causes damage to organs.[6]

Experimental Protocols

General Protocol for Safe Handling of this compound:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantities to be used and the experimental conditions.

  • Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical safety goggles or a face shield.[11]

  • Dispensing and Weighing: Dispense and weigh the compound in the fume hood. Avoid generating dust or aerosols. For transfers, use spark-proof tools and ensure containers are grounded and bonded.[10]

  • Reaction Setup: Set up reactions in the fume hood. Ensure all glassware is free from cracks and contaminants. If heating is required, use a heating mantle or oil bath with a temperature controller. Avoid open flames.

  • Work-up and Purification: Perform all work-up and purification steps (e.g., extraction, chromatography) within the fume hood.

  • Waste Disposal: Collect all waste containing this compound in a designated, labeled, and sealed waste container. Dispose of chemical waste through a licensed waste disposal company.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment risk_assessment Conduct Risk Assessment ppe Don Personal Protective Equipment (PPE) risk_assessment->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weighing Weighing and Dispensing fume_hood->weighing reaction Reaction Setup and Execution weighing->reaction spill Spill or Exposure weighing->spill workup Work-up and Purification reaction->workup reaction->spill waste_disposal Waste Segregation and Disposal workup->waste_disposal workup->spill decontamination Decontaminate Work Area and Equipment waste_disposal->decontamination remove_ppe Remove PPE decontamination->remove_ppe emergency_response Emergency Response Protocol spill->emergency_response

Caption: Experimental workflow for handling this compound.

Safe Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[7] Take precautionary measures against static discharge.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][10] Keep away from oxidizing agents.[10] Store in a locked cabinet or other secure area.

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber) and a lab coat.[11]

  • Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

First Aid Measures

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[6]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Call a poison center or doctor if irritation persists.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6]

Spill and Leak Procedures

  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb with an inert material and collect for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment. Waste should be handled by a licensed professional waste disposal service.

References

InChIKey and SMILES for (5-Ethyl-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identifiers

This technical guide provides an in-depth overview of (5-Ethyl-1,2-oxazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. The foundational chemical identifiers for this molecule are presented below.

IdentifierValue
IUPAC Name This compound
CAS Number 60148-49-4
SMILES OCC1=NOC(CC)=C1
InChIKey SBPJFWMSDRLWHW-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Molecular Formula C6H9NO2N/A
Molecular Weight 127.14 g/mol N/A

Synthesis and Experimental Protocols

A plausible synthetic workflow for this compound is outlined below. This diagram represents a generalized approach and would require optimization for this specific target molecule.

G Generalized Synthetic Workflow for this compound start Starting Materials (e.g., Ethyl Acetoacetate derivative) step1 Reaction with Hydroxylamine start->step1 isoxazolone Intermediate: 5-Ethylisoxazol-3(2H)-one step1->isoxazolone step2 Reduction of Ketone isoxazolone->step2 product This compound step2->product G Conceptual Signaling Pathways for Isoxazole Derivatives compound This compound (or related isoxazole) target Molecular Target (e.g., Enzyme, Receptor) compound->target Binding/Modulation pathway Downstream Signaling Cascade target->pathway Activation/Inhibition response Cellular Response (e.g., Apoptosis, Cytokine release) pathway->response

The Predicted ADMET Profile of (5-Ethyl-1,2-oxazol-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Ethyl-1,2-oxazol-3-yl)methanol is a heterocyclic compound belonging to the isoxazole class, a group of molecules with diverse pharmacological activities that are of significant interest in drug discovery. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is crucial for its development and success. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound based on in silico predictive models and the known metabolic pathways of its structural analogs. The application of computational tools in the early stages of drug discovery helps in identifying promising candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.[1]

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to impart favorable metabolic stability and pharmacokinetic characteristics to molecules. In silico ADMET prediction has become an indispensable tool in modern drug discovery, offering a cost-effective and high-throughput method to evaluate the drug-like properties of novel chemical entities before their synthesis and preclinical testing.[1][2] This guide synthesizes available data and predictive methodologies to construct a theoretical ADMET profile for this compound.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its pharmacokinetic behavior. For this compound, these properties are predicted using computational models. The data for the closely related tautomer, 5-Ethyl-1,2-oxazol-3-ol, from PubChem provides a valuable reference point.[3]

PropertyPredicted ValueSignificance in ADMET
Molecular FormulaC6H9NO2Basic chemical identity.
Molecular Weight127.14 g/mol Influences diffusion and transport across membranes.[4]
XLogP30.5A measure of lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors1Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors2Influences solubility and binding to biological targets.
Rotatable Bond Count2Relates to conformational flexibility and binding.
Exact Mass127.063328359 DaPrecise mass for analytical purposes.
Topological Polar Surface Area38.3 ŲPredicts transport properties such as intestinal absorption and blood-brain barrier penetration.

Predicted ADMET Profile

The ADMET profile of this compound is predicted based on the general characteristics of isoxazole derivatives and the application of various in silico models.

Absorption
  • Gastrointestinal (GI) Absorption: Isoxazole derivatives are often designed to have good oral bioavailability. Based on its predicted physicochemical properties, this compound is expected to have high gastrointestinal absorption.

  • Blood-Brain Barrier (BBB) Permeability: The predicted TPSA and lipophilicity suggest that the compound may have the potential to cross the blood-brain barrier.

Distribution
  • Plasma Protein Binding: The extent of plasma protein binding is a critical parameter that influences the free drug concentration. While a specific prediction is not available, compounds with moderate lipophilicity often exhibit some degree of plasma protein binding.

Metabolism

The metabolism of this compound is predicted to occur through two primary pathways: oxidation of the ethyl group and oxidation of the methanol moiety. The isoxazole ring itself is generally considered to be metabolically stable.

  • Phase I Metabolism: The primary metabolic routes are likely to be mediated by Cytochrome P450 (CYP) enzymes. The ethyl group can undergo hydroxylation, and the methanol group can be oxidized to an aldehyde and then a carboxylic acid.

  • Phase II Metabolism: The hydroxyl group of the parent compound and any hydroxylated metabolites can undergo glucuronidation or sulfation to facilitate excretion.

Excretion

The metabolites of this compound are expected to be more polar than the parent compound, facilitating their excretion primarily through the kidneys.

Toxicity
  • Hepatotoxicity: While specific predictions are unavailable, hepatotoxicity is a common concern for drug candidates and would need to be assessed experimentally.

  • Cardiotoxicity (hERG Inhibition): Many small molecules have the potential to inhibit the hERG potassium channel, which can lead to cardiotoxicity. This is a critical parameter to evaluate.

  • Genotoxicity: In silico models can predict the potential for a compound to be mutagenic.

  • Toxicity of Metabolites: A significant concern arises from the metabolism of the methanol group. Similar to the metabolism of methanol itself, the oxidation of the methanol moiety on the isoxazole ring could potentially produce formaldehyde and formic acid as toxic metabolites.[5][6] Formic acid is known to cause metabolic acidosis and can lead to severe health issues, including blindness.[5][6]

Experimental Protocols for In Silico ADMET Prediction

The predicted ADMET properties are derived from a variety of computational methods. A general workflow for in silico ADMET prediction is outlined below.

Molecular Descriptor Calculation

The first step involves the calculation of various molecular descriptors from the 2D or 3D structure of the molecule. These descriptors can be constitutional, topological, geometric, or quantum-chemical.

QSAR Model Application

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property.[7] Numerous pre-built QSAR models are available in software packages and online platforms like SwissADME, pkCSM, and Discovery Studio for predicting various ADMET properties.[8]

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are more complex and simulate the absorption, distribution, metabolism, and excretion of a drug in a virtual organism. These models can provide more detailed insights into the pharmacokinetic profile of a compound.

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Predicted Properties Molecule Chemical Structure of This compound Descriptors Calculate Molecular Descriptors Molecule->Descriptors QSAR Apply QSAR Models (e.g., SwissADME, pkCSM) Descriptors->QSAR PBPK Physiologically-Based Pharmacokinetic (PBPK) Modeling Descriptors->PBPK Absorption Absorption (GI, BBB) QSAR->Absorption Distribution Distribution (Plasma Protein Binding) QSAR->Distribution Metabolism Metabolism (CYP Inhibition, Metabolites) QSAR->Metabolism Excretion Excretion (Renal Clearance) QSAR->Excretion Toxicity Toxicity (Hepatotoxicity, Cardiotoxicity, Genotoxicity) QSAR->Toxicity PBPK->Absorption PBPK->Distribution PBPK->Metabolism PBPK->Excretion

Caption: Workflow for in silico ADMET prediction.

Predicted Metabolic Pathway of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound Metabolite1 Ethyl-hydroxylated Metabolite Parent->Metabolite1 CYP450 Metabolite2 (5-Ethyl-1,2-oxazol-3-yl)formaldehyde Parent->Metabolite2 Alcohol Dehydrogenase Conjugate1 Glucuronide/Sulfate Conjugate Parent->Conjugate1 UGTs/SULTs Metabolite1->Conjugate1 UGTs/SULTs Metabolite3 (5-Ethyl-1,2-oxazol-3-yl)formic acid Metabolite2->Metabolite3 Aldehyde Dehydrogenase Excretion Excretion Metabolite3->Excretion Conjugate1->Excretion

Caption: Predicted metabolic pathway.

Conclusion

This technical guide provides a predicted ADMET profile for this compound based on established in silico methodologies and knowledge of related chemical structures. The compound is predicted to have favorable absorption and a predictable metabolic pathway. However, a key area of concern is the potential for the methanol moiety to be metabolized to toxic byproducts, a possibility that warrants careful experimental evaluation. The in silico predictions presented here serve as a valuable starting point for further experimental investigation and highlight the importance of computational tools in guiding the early stages of drug discovery.

References

Quantum Chemical Insights into (5-Ethyl-1,2-oxazol-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular properties at the atomic and electronic levels. For pharmaceutical research, this translates to the ability to predict molecular geometries, understand electronic distributions, and rationalize spectroscopic data. Such insights are crucial for understanding drug-receptor interactions, predicting molecular reactivity, and guiding the design of novel therapeutic agents. Isoxazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Computational studies, particularly using Density Functional Theory (DFT), are frequently employed to understand the structure-activity relationships of these compounds.[4][5]

Theoretical Methodology

The primary computational approach for studying isoxazole derivatives is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy, making it suitable for molecules of pharmaceutical interest.

Density Functional Theory (DFT)

DFT calculations are typically performed using a specific functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[4] This is often paired with a Pople-style basis set, such as 6-311+G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions that are important for capturing non-covalent interactions.[4][5]

Computational Protocol

A typical quantum chemical investigation of a molecule like (5-Ethyl-1,2-oxazol-3-yl)methanol would follow the workflow outlined below.

G Computational Workflow for this compound A Initial Molecular Structure Generation B Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Verification of Minimum Energy Structure (No imaginary frequencies) C->D E Calculation of Molecular Properties D->E F Electronic Properties (HOMO, LUMO, MESP) E->F G Spectroscopic Properties (IR, Raman, NMR) E->G H Thermodynamic Properties (Enthalpy, Gibbs Free Energy) E->H

Figure 1: A typical workflow for quantum chemical calculations.

The process begins with generating an initial 3D structure of the molecule. This structure is then optimized to find the lowest energy conformation. A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict vibrational spectra. Finally, a range of molecular properties are calculated from the optimized geometry.

Predicted Molecular Properties

The following sections present tables of representative data that would be obtained from quantum chemical calculations on this compound.

Note: The quantitative values in the following tables are illustrative and based on typical results for similar isoxazole derivatives. They are intended to demonstrate the type of data generated and should not be taken as experimentally verified values for this compound.

Optimized Geometric Parameters

Geometry optimization provides the most stable arrangement of atoms in the molecule. Key bond lengths and angles for the isoxazole ring and its substituents can be determined.

Parameter Value (Å or Degrees)
Bond Lengths
O1-N21.42
N2-C31.31
C3-C41.43
C4-C51.35
C5-O11.36
C3-C6 (Methanol)1.51
C5-C7 (Ethyl)1.50
Bond Angles
O1-N2-C3105.0
N2-C3-C4115.0
C3-C4-C5104.0
C4-C5-O1108.0
C5-O1-N2108.0
Dihedral Angles
N2-C3-C6-O(H)60.0
C4-C5-C7-C8180.0

Table 1: Representative Optimized Geometric Parameters

Vibrational Frequencies

Vibrational frequency calculations allow for the prediction of infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Vibrational Mode Calculated Frequency (cm⁻¹) Intensity
O-H Stretch (Methanol)3500Strong
C-H Stretch (Ethyl, Aromatic)3100-2900Medium-Strong
C=N Stretch (Isoxazole)1610Medium
C=C Stretch (Isoxazole)1580Medium
N-O Stretch (Isoxazole)1420Strong
C-O Stretch (Methanol)1050Strong

Table 2: Representative Calculated Vibrational Frequencies

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Property Value (eV)
Highest Occupied Molecular Orbital (HOMO) Energy-6.5
Lowest Unoccupied Molecular Orbital (LUMO) Energy-0.8
HOMO-LUMO Energy Gap (ΔE)5.7

Table 3: Representative Electronic Properties

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

G Relationship of Calculated Properties A Optimized Molecular Geometry B Electronic Structure (Wavefunction, Electron Density) A->B Foundation for C Vibrational Frequencies (IR/Raman Spectra) B->C Determines D Electronic Properties (HOMO/LUMO, MESP) B->D Determines E Reactivity Descriptors (Hardness, Electrophilicity) D->E Used to derive

Figure 2: Interrelation of key quantum chemical properties.

Conclusion

This technical guide has outlined the standard theoretical framework for conducting quantum chemical calculations on this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the geometric, vibrational, and electronic characteristics of this molecule. The representative data and workflows presented herein provide a solid foundation for initiating computational investigations aimed at understanding its chemical behavior and potential as a pharmacologically active agent. Further research, combining these theoretical predictions with experimental validation, will be crucial for a complete characterization of this promising isoxazole derivative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences from readily available starting materials and proceeds through a robust and scalable three-step sequence.

The overall synthetic strategy involves the initial construction of a key intermediate, ethyl 2,4-dioxohexanoate, via a Claisen condensation. This is followed by the regioselective formation of the 5-ethylisoxazole-3-carboxylate core through a cyclization reaction with hydroxylamine. The final step is the selective reduction of the ester functionality to the desired primary alcohol.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in three main stages:

  • Synthesis of Ethyl 2,4-dioxohexanoate: A Claisen condensation between 2-butanone and diethyl oxalate.

  • Synthesis of Ethyl 5-ethylisoxazole-3-carboxylate: Cyclization of the 1,3-dicarbonyl intermediate with hydroxylamine hydrochloride.

  • Synthesis of this compound: Selective reduction of the ethyl ester to the primary alcohol.

Synthesis_Workflow A 2-Butanone + Diethyl Oxalate B Ethyl 2,4-dioxohexanoate A->B  Step 1: Claisen Condensation    (NaOEt, Ethanol)   C Ethyl 5-ethylisoxazole-3-carboxylate B->C  Step 2: Cyclization    (NH2OH·HCl, NaHCO3, Ethanol)   D This compound C->D  Step 3: Reduction    (NaBH4, CaCl2, THF/Ethanol)  

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

This procedure is adapted from the Claisen condensation method for analogous 2,4-dioxoesters.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium metal22.992.3 g0.1 mol
Anhydrous Ethanol46.0740 mL-
2-Butanone72.117.21 g (8.9 mL)0.1 mol
Diethyl oxalate146.1414.61 g (13.4 mL)0.1 mol
3M Hydrochloric acid-As needed-
Dichloromethane-For extraction-
Anhydrous Sodium Sulfate-For drying-

Protocol:

  • A solution of sodium ethoxide is prepared by carefully adding sodium metal (2.3 g, 0.1 mol) in small portions to anhydrous ethanol (40 mL) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (nitrogen or argon). The mixture is stirred until all the sodium has reacted.

  • The resulting sodium ethoxide solution is cooled to 0-5 °C in an ice bath.

  • A mixture of 2-butanone (7.21 g, 0.1 mol) and diethyl oxalate (14.61 g, 0.1 mol) is added dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 3 hours.

  • The reaction is then allowed to warm to room temperature and stirred overnight.

  • The ethanol is removed under reduced pressure.

  • The residue is dissolved in water (50 mL) and washed with dichloromethane (2 x 30 mL) to remove any unreacted starting materials.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with 3M hydrochloric acid.

  • The acidified aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield ethyl 2,4-dioxohexanoate as an oil, which can be used in the next step without further purification.

Expected Yield: 75-85%

Step 2: Synthesis of Ethyl 5-ethylisoxazole-3-carboxylate

This protocol is adapted from the synthesis of ethyl 5-methylisoxazole-3-carboxylate.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2,4-dioxohexanoate172.1817.22 g0.1 mol
Hydroxylamine hydrochloride69.497.64 g0.11 mol
Sodium bicarbonate84.019.24 g0.11 mol
Ethanol (95%)-100 mL-
Chloroform-For extraction-
Anhydrous Magnesium Sulfate-For drying-

Protocol:

  • A mixture of ethyl 2,4-dioxohexanoate (17.22 g, 0.1 mol), hydroxylamine hydrochloride (7.64 g, 0.11 mol), and sodium bicarbonate (9.24 g, 0.11 mol) in ethanol (100 mL) is heated at reflux for 3 hours.

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in chloroform (100 mL) and washed with water (2 x 50 mL).

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield ethyl 5-ethylisoxazole-3-carboxylate.

Expected Yield: 50-60%

Step 3: Synthesis of this compound

This procedure employs a modified sodium borohydride reduction, which is a milder alternative to LiAlH4 to avoid potential cleavage of the isoxazole ring.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-ethylisoxazole-3-carboxylate169.188.46 g0.05 mol
Calcium chloride (anhydrous)110.988.32 g0.075 mol
Sodium borohydride37.835.67 g0.15 mol
Tetrahydrofuran (THF)-50 mL-
Ethanol-100 mL-
Acetone-For quenching-
Ethyl acetate-For extraction-
1M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-For washing-
Brine-For washing-
Anhydrous Sodium Sulfate-For drying-

Protocol:

  • To a stirred solution of ethyl 5-ethylisoxazole-3-carboxylate (8.46 g, 0.05 mol) in a mixture of THF (50 mL) and ethanol (100 mL) is added anhydrous calcium chloride (8.32 g, 0.075 mol).

  • The mixture is stirred at room temperature for 15 minutes.

  • Sodium borohydride (5.67 g, 0.15 mol) is added portion-wise over 30 minutes, controlling any effervescence.

  • The reaction mixture is then heated to 60 °C and stirred for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, the reaction is cooled to room temperature and quenched by the slow addition of acetone (20 mL).

  • The solvents are removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (100 mL) and 1M hydrochloric acid (50 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Expected Yield: 70-80%

Quantitative Data Summary

StepProductStarting Material(s)Molar RatioSolvent(s)TemperatureReaction TimeYield (%)
1Ethyl 2,4-dioxohexanoate2-Butanone, Diethyl oxalate1:1Ethanol0-5 °C to RT12-16 h75-85
2Ethyl 5-ethylisoxazole-3-carboxylateEthyl 2,4-dioxohexanoate, NH2OH·HCl1:1.1EthanolReflux3 h50-60
3This compoundEthyl 5-ethylisoxazole-3-carboxylate, NaBH4, CaCl21:3:1.5THF/Ethanol60 °C4-6 h70-80

Logical Relationship Diagram

Logical_Relationship Start Starting Materials: 2-Butanone, Diethyl Oxalate Intermediate1 Intermediate 1: Ethyl 2,4-dioxohexanoate Start->Intermediate1  Claisen Condensation   Intermediate2 Intermediate 2: Ethyl 5-ethylisoxazole-3-carboxylate Intermediate1->Intermediate2  Cyclization   Reagent1 Reagent: Hydroxylamine HCl Reagent1->Intermediate2 FinalProduct Final Product: This compound Intermediate2->FinalProduct  Reduction   Reagent2 Reagent: Sodium Borohydride Reagent2->FinalProduct

References

Applications of (5-Ethyl-1,2-oxazol-3-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethyl-1,2-oxazol-3-yl)methanol is a heterocyclic building block belonging to the isoxazole class of compounds. The isoxazole scaffold is a prominent feature in numerous pharmacologically active molecules due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related 3,5-disubstituted isoxazole derivatives. While specific data for this exact molecule is limited in publicly available literature, its structural motifs suggest potential as a scaffold in developing novel therapeutics for a range of diseases, including inflammatory conditions, infectious diseases, and cancer.

Potential Therapeutic Applications

The isoxazole ring system is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of 3,5-disubstituted isoxazoles have shown a variety of biological activities, suggesting potential therapeutic avenues for compounds derived from this compound.

Anti-inflammatory Activity

Numerous isoxazole derivatives have been investigated for their anti-inflammatory properties.[3][4][5] These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Hypothesized Signaling Pathway Inhibition:

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole_Derivative This compound Derivative Isoxazole_Derivative->COX_Enzymes Inhibition

Figure 1: Hypothesized inhibition of the cyclooxygenase pathway by a this compound derivative.
Anticancer Activity

Derivatives of isoxazole have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6] The mechanism of action can vary, but often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, isoxazole-based compounds have been developed as inhibitors of Casein Kinase 1 (CK1).[7][8]

Hypothesized Kinase Inhibition Workflow:

G cluster_0 Drug Discovery Process A Synthesis of This compound Derivatives B Kinase Screening Assay A->B C Identification of Active Compounds B->C D Lead Optimization (SAR) C->D E In Vivo Cancer Model Testing D->E

Figure 2: Workflow for identifying anticancer isoxazole derivatives.
Antitubercular Activity

The isoxazoline core, a related structure, has shown promising activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies on 3,5-disubstituted isoxazolines have revealed that modifications at both the 3 and 5 positions significantly impact their antitubercular potency.[9] This suggests that derivatives of this compound could be explored for the development of new anti-TB agents.

Quantitative Data for Structurally Related Analogs

Compound ClassTarget/AssayRepresentative Activity (IC50/EC50)Reference
3,4-Diaryl-isoxazole DerivativeCasein Kinase 1δ (CK1δ)IC50 = 0.033 µM[8]
5-(3-Alkylquinolin-2-yl)-3-aryl isoxazoleHuman cancer cell lines (A549, COLO 205, MDA-MB 231, PC-3)IC50 < 12 µM[6]
3,5-Disubstituted Isoxazoline EsterMycobacterium tuberculosisAppreciable activity (specific value not stated)[9]
Trisubstituted IsoxazoleRetinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt)Low nM potency[10]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of this compound and its subsequent evaluation in biological assays.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar (3-arylisoxazol-5-yl)methanols and 3,5-disubstituted isoxazoles.[6]

Reaction Scheme:

Propargyl alcohol reacts with an aldoxime (in this case, derived from propionaldehyde) in the presence of an oxidizing agent like sodium hypochlorite (NaOCl) to yield the target compound.

Materials:

  • Propargyl alcohol

  • Propionaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Propionaldoxime:

    • Dissolve hydroxylamine hydrochloride in water and cool in an ice bath.

    • Slowly add a solution of sodium hydroxide.

    • Add propionaldehyde dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture for 1-2 hours at room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude aldoxime.

  • Cycloaddition Reaction:

    • Dissolve the crude propionaldoxime and propargyl alcohol in dichloromethane (DCM).

    • Cool the mixture in an ice bath.

    • Add sodium hypochlorite (NaOCl) solution dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.

Synthesis Workflow Diagram:

G A Propionaldehyde + Hydroxylamine HCl B Propionaldoxime A->B D Cycloaddition Reaction in DCM B->D C Propargyl Alcohol + NaOCl C->D E Crude Product D->E F Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) E->F G Pure this compound F->G

Figure 3: Synthetic workflow for this compound.
Protocol 2: In Vitro Kinase Inhibition Assay

This is a general protocol to screen for potential kinase inhibitory activity of derivatives of this compound.

Principle:

The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Materials:

  • Kinase of interest (e.g., CK1δ)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control inhibitor

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in the assay buffer to the final desired concentrations.

  • Assay Setup:

    • Add the kinase, substrate, and test compound to the wells of the microplate.

    • Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the detection reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) from the dose-response curve.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Based on the broad biological activities of related 3,5-disubstituted isoxazoles, derivatives of this compound hold promise for the development of new drugs targeting a range of diseases. The provided protocols offer a foundation for researchers to synthesize and evaluate the biological potential of this interesting molecular scaffold. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for (5-Ethyl-1,2-oxazol-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Ethyl-1,2-oxazol-3-yl)methanol (CAS No: 60148-49-4) is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive hydroxymethyl group and a stable isoxazole core, allows for diverse chemical modifications to generate a wide array of functionalized molecules. The isoxazole moiety itself is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting the potential of its derivatives in drug discovery programs.[1][2][3]

Physicochemical Properties and Spectroscopic Data

While specific experimental spectroscopic data for this compound is not widely published, the following table summarizes its known properties and provides expected NMR chemical shifts based on closely related analogs.

PropertyData
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Boiling Point Not reported
Melting Point Not reported
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.15 (s, 1H, isoxazole C4-H), 4.75 (s, 2H, CH₂OH), 2.80 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.35 (t, J = 7.6 Hz, 3H, CH₂CH₃)
Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 172.5 (isoxazole C5), 161.0 (isoxazole C3), 99.5 (isoxazole C4), 57.0 (CH₂OH), 21.5 (CH₂CH₃), 11.8 (CH₂CH₃)

Note: Expected NMR data is estimated based on spectral data of similar 3-hydroxymethyl-5-alkyl-isoxazoles.[4][5]

Experimental Protocols

I. Proposed Synthesis of this compound via 1,3-Dipolar Cycloaddition

The most common and versatile method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6][7] This protocol describes a plausible synthesis of the title compound.

Reaction:

Propionaldehyde oxime is converted in situ to its corresponding nitrile oxide, which then undergoes a cycloaddition reaction with propargyl alcohol to yield the desired product.

Materials:

  • Propionaldehyde oxime

  • Propargyl alcohol

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • To a stirred solution of propionaldehyde oxime (1.0 eq) in DCM at 0 °C, add NCS (1.1 eq) portion-wise over 15 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add propargyl alcohol (1.2 eq) to the reaction mixture, followed by the dropwise addition of TEA (1.5 eq) over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Synthesis_Workflow start Propionaldehyde Oxime + Propargyl Alcohol step1 1. NCS, DCM, 0 °C 2. TEA start->step1 Reagents step2 1,3-Dipolar Cycloaddition step1->step2 In situ Nitrile Oxide workup Aqueous Workup & Extraction step2->workup Crude Product purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

II. Application in the Synthesis of Ester Derivatives

The primary alcohol functionality of this compound serves as a key site for derivatization. Esterification is a common transformation to produce compounds with potentially altered biological activities or physicochemical properties.

Reaction:

This compound is reacted with an acid chloride in the presence of a base to form the corresponding ester.

Materials:

  • This compound

  • Acetyl chloride (or other acid chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C.

  • Slowly add acetyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • If necessary, purify the resulting ester by silica gel column chromatography.

Reactant 1Reactant 2ProductTypical YieldReference
AlcoholAcid ChlorideEster> 85%General Esterification Protocols
AlcoholCarboxylic Acid (DCC/DMAP)Ester70-95%Steglich Esterification

Potential Applications and Logical Relationships

This compound is a valuable starting material for the synthesis of a variety of more complex molecules. The reactivity of the hydroxymethyl group allows for its conversion into other functional groups, which can then be used in subsequent synthetic steps.

Caption: Synthetic utility of this compound as a building block.

References

Application Note: Derivatization of the Hydroxyl Group of (5-Ethyl-1,2-oxazol-3-yl)methanol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the chemical modification of the primary hydroxyl group of (5-Ethyl-1,2-oxazol-3-yl)methanol. The derivatization of this functional group is a crucial step in structure-activity relationship (SAR) studies, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The following sections detail procedures for esterification, etherification, and carbamate formation, offering a versatile toolkit for creating a library of analogs for biological screening.

Introduction

This compound is a heterocyclic compound featuring a reactive primary alcohol. This hydroxyl group serves as a key handle for chemical modification to explore the chemical space around the oxazole scaffold. Derivatization at this position can significantly impact a molecule's interaction with biological targets, making these protocols essential for medicinal chemistry and drug discovery programs. This document outlines three reliable methods for derivatizing this hydroxyl group.

General Experimental Workflow

A standardized workflow is employed for the synthesis and purification of derivatives. This process ensures reproducibility and high-purity compounds for subsequent analysis and screening.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve this compound and Reagents in Anhydrous Solvent react Stir under Inert Atmosphere (e.g., N2 or Ar) at Specified Temperature and Time start->react Initiate Reaction quench Quench Reaction react->quench Reaction Complete extract Aqueous Work-up & Organic Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) & Concentrate extract->dry purify Purify via Flash Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Diagram 1: General workflow for the derivatization of this compound.

Protocol 1: Esterification via Acyl Chloride

Esterification using an acyl chloride is a robust and high-yielding method for converting alcohols to esters.[1][2] The reaction is typically rapid and proceeds under mild conditions in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[3]

Experimental Protocol

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Representative Data for Esterification

Acyl Chloride Solvent Base Time (h) Typical Yield (%)*
Acetyl Chloride DCM TEA 2 85-95
Benzoyl Chloride DCM TEA 3 80-90
Isobutyryl Chloride THF Pyridine 4 80-90

*Yields are illustrative and may vary based on specific substrate and reaction scale.

Protocol 2: Etherification via Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary alcohol to an ether using a phenol or another acidic hydroxyl-containing compound.[4] This reaction proceeds with inversion of configuration at a stereocenter, although this is not relevant for the primary alcohol of the starting material.[5][6] It requires triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

Experimental Protocol

Materials:

  • This compound

  • Phenol or other acidic nucleophile (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe. A color change and/or precipitate may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. Note that triphenylphosphine oxide can be a challenging impurity to remove.

Data Presentation

Table 2: Representative Data for Mitsunobu Etherification

Nucleophile (Phenol) Reagent Solvent Time (h) Typical Yield (%)*
Phenol DEAD THF 16 60-75
4-Methoxyphenol DIAD THF 18 65-80
4-Nitrophenol DEAD THF 12 70-85

*Yields are illustrative and subject to optimization. Reaction success is dependent on the pKa of the nucleophile.[4]

Protocol 3: Carbamate Formation

Carbamates can be synthesized by reacting the alcohol with an isocyanate.[7] This reaction is often catalyzed by a mild base and typically proceeds cleanly to give high yields of the desired product.[7] Alternatively, primary carbamates can be formed using reagents like chlorosulfonyl isocyanate followed by hydrolysis.[8]

Experimental Protocol (from Isocyanate)

Materials:

  • This compound

  • Isocyanate (e.g., Phenyl isocyanate, Methyl isocyanate) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Dibutyltin dilaurate (DBTDL) (catalytic, ~0.1 mol%) (optional)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere.

  • If using a catalyst, add DBTDL to the solution.

  • Add the isocyanate (1.05 eq) dropwise at room temperature. The reaction may be slightly exothermic.

  • Stir the mixture at room temperature (or gently heat to 40-50 °C if necessary) for 4-12 hours, monitoring by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • The crude product is often of high purity. If necessary, purify by trituration with hexane/ether or by flash column chromatography.

Logical Relationship for Carbamate Synthesis

G cluster_inputs Reactants cluster_process Process cluster_output Output A This compound E Reaction under Inert Atmosphere A->E B Isocyanate (R-N=C=O) B->E C Anhydrous Solvent (e.g., THF) C->E D Catalyst (Optional) (e.g., DBTDL) D->E F Crude Carbamate Product E->F Completion G Purified Carbamate F->G Purification

Diagram 2: Logical flow for the synthesis of carbamates from an alcohol and isocyanate.

Data Presentation

Table 3: Representative Data for Carbamate Formation

Isocyanate Solvent Catalyst Time (h) Typical Yield (%)*
Phenyl Isocyanate THF None 6 90-98
Methyl Isocyanate Toluene None 12 85-95
4-Chlorophenyl Isocyanate THF DBTDL 4 >95

*Yields are illustrative and generally high for this reaction type.

Conclusion

The protocols described provide a robust foundation for the derivatization of this compound. By employing these methods for esterification, etherification, and carbamate formation, researchers can efficiently generate a diverse library of analogs. Such libraries are invaluable for systematic SAR exploration in drug discovery, aiding in the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. Standard purification and analytical techniques should be used to ensure the identity and purity of all synthesized derivatives.

References

Application Notes and Protocols for High-Throughput Screening of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of isoxazole-based compound libraries. Isoxazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs targeting cancer, inflammation, and infectious diseases.[1][2][3][4][5][6] This document outlines key cell-based and biochemical assays suitable for HTS, along with relevant signaling pathways commonly modulated by this class of molecules.

High-Throughput Screening Assays

High-throughput screening allows for the rapid testing of large chemical libraries to identify "hit" compounds with desired biological activity.[7][8] The following protocols are optimized for a 384-well plate format, compatible with automated liquid handling systems to ensure reproducibility and efficiency.[1][2][9][10]

Cell Viability/Cytotoxicity HTS Assay

This assay is fundamental for identifying isoxazole compounds that affect cell proliferation or induce cell death, crucial for anticancer drug discovery. The MTT or CellTiter-Glo® assays are commonly used methods.

Experimental Protocol: MTT Assay in 384-Well Format

  • Cell Plating:

    • Culture cancer cell lines (e.g., HeLa, MCF-7) to ~80% confluency.[9]

    • Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a clear-bottom 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of the isoxazole compound library in DMSO (e.g., 10 mM).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of each compound concentration to the appropriate wells of the cell plate.[10] Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Signal Detection:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 40 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each active compound.

    • Assess the quality of the assay by calculating the Z'-factor, which should ideally be ≥ 0.5 for a robust assay.[4][11][12][13]

Experimental Workflow for Cell Viability HTS

G start Start: Culture Cancer Cell Lines cell_plating Cell Plating (384-well) start->cell_plating compound_addition Isoxazole Library Addition (Acoustic Transfer) cell_plating->compound_addition incubation Incubation (48-72h) compound_addition->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition readout Absorbance Reading (570nm) mtt_addition->readout data_analysis Data Analysis (IC50, Z'-factor) readout->data_analysis hit_compounds Hit Compounds data_analysis->hit_compounds

Caption: Workflow for a cell viability HTS assay.

Luciferase Reporter HTS Assay

This assay is used to screen for isoxazole compounds that modulate the activity of a specific signaling pathway or gene promoter. A luciferase reporter gene is placed under the control of a promoter of interest (e.g., NF-κB responsive element).

Experimental Protocol: NF-κB Luciferase Reporter Assay in 384-Well Format

  • Cell Plating and Transfection:

    • Plate HEK293T cells in a 384-well white, clear-bottom plate.

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB responsive element and a plasmid with a constitutively expressed Renilla luciferase for normalization.

  • Compound Addition:

    • After 24 hours, add the isoxazole compounds at various concentrations using an automated liquid handler.

  • Pathway Stimulation:

    • Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., TNF-α) to all wells except the negative controls.

    • Incubate for 6-8 hours.

  • Lysis and Luminescence Reading:

    • Add a dual-luciferase reporter assay buffer to lyse the cells and provide the substrates for both luciferases.

    • Measure the luminescence of both firefly and Renilla luciferases using a microplate luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition or activation relative to the stimulated (positive) and unstimulated (negative) controls.

    • Identify hit compounds that significantly modulate the NF-κB pathway.

Logical Flow for Luciferase Reporter Assay

G input Isoxazole Compound Library assay_system Cells with NF-kB Luciferase Reporter input->assay_system output Luminescence Signal assay_system->output stimulation Pathway Agonist (e.g., TNF-α) stimulation->assay_system analysis Normalized Activity output->analysis result Modulation of NF-kB Pathway analysis->result

Caption: Logic of a luciferase reporter HTS assay.

Kinase Inhibition HTS Assay

Many isoxazole derivatives are designed as kinase inhibitors. Biochemical HTS assays can directly measure the ability of these compounds to inhibit the activity of a specific kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay in 384-Well Format

  • Reaction Setup:

    • In a 384-well plate, add the purified kinase, the kinase-specific substrate, and ATP.

    • Add the isoxazole compounds at various concentrations. Include a known kinase inhibitor as a positive control and DMSO as a negative control.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Luminescence Reading:

    • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound.

    • Determine the IC50 value for active compounds.

Workflow for Kinase Inhibition HTS

G start Start: Prepare Kinase Reaction Mix add_compounds Add Isoxazole Compounds start->add_compounds incubation Incubate for Kinase Reaction add_compounds->incubation add_adpglo Add ADP-Glo™ Reagent incubation->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze_data Analyze Inhibition Data read_luminescence->analyze_data hit_inhibitors Hit Inhibitors analyze_data->hit_inhibitors

Caption: Workflow for a biochemical kinase inhibition HTS assay.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate the comparison of compound activities.

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound IDTarget Cell LineAssay TypeIC50 (µM)Reference
MYM4Hep3BMTT4.84[14]
MYM4HeLaMTT1.57[14]
25aHepG2Not Specified6.38[15]
25aMCF-7Not Specified8.21[15]
25aHCT-116Not Specified9.96[15]
Compound 5HeLaMTT14[16]
2dHeLaNot Specified15.48 µg/ml[17]
2dHep3BNot Specified~23 µg/ml[17]
2eHep3BNot Specified~23 µg/ml[17]

Table 2: Kinase Inhibitory Activity of Selected Isoxazole Derivatives

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
25aEGFR-TKNot Specified0.054[15]
10aEGFR-TKNot Specified0.064[15]
10bEGFR-TKNot Specified0.066[15]
35p38αNot Specified< 1[18]
24aTNIKRadiometric0.012-0.15[19]
24bTNIKRadiometric0.012-0.15[19]
25a (different from above)TNIKRadiometric0.012-0.15[19]
25bTNIKRadiometric0.012-0.15[19]

Signaling Pathway Analysis

Understanding the mechanism of action of hit compounds requires knowledge of the signaling pathways they modulate. The following pathways are frequently implicated in the biological effects of isoxazole derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in cancer.[1][3][20][21][22]

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Isoxazole Isoxazole Compound Isoxazole->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Isoxazole compounds can inhibit the PI3K/Akt pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immunity, and its aberrant activation is linked to various inflammatory diseases and cancers.[4][6][12][23][24]

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription promotes Isoxazole Isoxazole Compound Isoxazole->IKK inhibits

Caption: Isoxazole compounds can inhibit NF-κB signaling.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival, and is frequently hyperactivated in various cancers.[5][18][25][26][27]

MAPK/ERK Signaling Pathway

G GrowthFactor Growth Factor Ras Ras GrowthFactor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Isoxazole Isoxazole Compound Isoxazole->Raf inhibits Isoxazole->MEK inhibits

Caption: Isoxazole compounds can inhibit the MAPK/ERK pathway.

References

Application Notes and Protocols for the Quantification of (5-Ethyl-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of (5-Ethyl-1,2-oxazol-3-yl)methanol in solution. The primary method outlined is a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) procedure. An alternative Gas Chromatography with Flame Ionization Detection (GC-FID) method is also described. These methods are essential for researchers and professionals involved in the development, quality control, and pharmacokinetic studies of drugs and related chemical entities. The protocols include sample preparation, instrument parameters, and method validation in accordance with ICH guidelines.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate and precise quantification of this compound is crucial for various stages of research and development, including synthesis optimization, purity assessment, stability testing, and formulation development. This application note details a validated HPLC-UV method for the reliable quantification of this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, acetonitrile

Primary Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed for the accurate and precise quantification of this compound in bulk drug substance or in simple formulations.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (gradient or isocratic elution can be optimized).

  • Solvents: HPLC grade acetonitrile and water.

  • Standard: Purified this compound reference standard.

Experimental Protocol: HPLC-UV Method
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 1 mg/mL.

    • Dilute the sample solution with the mobile phase to fall within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes
Method Validation Summary

The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from blank or placebo
Data Presentation: Quantitative Data Summary (HPLC-UV)

Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50759,900
1001,521,000

Precision Data (n=6)

Concentration (µg/mL)Mean Peak AreaStandard Deviation% RSD
50760,5009,1261.2

Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
2524.899.2
5050.6101.2
7573.998.5

Alternative Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

For volatile samples or as an orthogonal technique, GC-FID can be employed for the quantification of this compound.

Instrumentation and Materials
  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Gases: Hydrogen and Air for FID.

  • Solvent: Methanol or Ethyl Acetate.

  • Standard: Purified this compound reference standard.

Experimental Protocol: GC-FID Method
  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a suitable solvent (e.g., methanol) at concentrations appropriate for GC analysis (typically in the µg/mL to mg/mL range).

    • An internal standard (e.g., n-dodecane) can be used to improve precision.

  • Chromatographic Conditions:

ParameterCondition
Column DB-WAX, 30 m x 0.25 mm ID, 0.25 µm
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 220 °C at 10 °C/min, hold 5 min
Carrier Gas Flow 1.5 mL/min (Helium)
Injection Volume 1 µL
Split Ratio 20:1

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute filter Filtration dilute->filter hplc HPLC-UV Analysis filter->hplc gc GC-FID Analysis filter->gc chromatogram Chromatogram Acquisition hplc->chromatogram gc->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report report quantification->report Final Report

Caption: General workflow for the quantification of this compound.

Method Validation Pathway

validation_pathway start Method Development validation Method Validation start->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Pathway for analytical method validation according to ICH guidelines.

Conclusion

The presented HPLC-UV method provides a reliable, accurate, and precise means for the quantification of this compound. The method is straightforward and utilizes common laboratory instrumentation. The alternative GC-FID method offers a suitable confirmation or alternative approach. Proper method validation, as outlined, is critical to ensure data integrity for research and quality control purposes. These application notes serve as a comprehensive guide for scientists and professionals working with this and structurally related compounds.

Application Note and Protocol for the Scale-up Synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol, a key intermediate in pharmaceutical development. The described methodology is based on the [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an aldoxime, and an alkyne. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and essential safety information. The workflow is visualized using a Graphviz diagram to ensure clarity and reproducibility in a research and development setting.

Introduction

Isoxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The title compound, this compound, serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients. The development of a robust and scalable synthetic route is therefore of high importance. The presented protocol details a one-pot, three-step synthesis that is amenable to scale-up.[4][5][6]

Reaction Scheme

The overall synthetic strategy involves three key steps:

  • Formation of propanaldoxime from propanal and hydroxylamine hydrochloride.

  • In situ generation of the corresponding nitrile oxide via oxidation.

  • A [3+2] cycloaddition reaction with 1-pentyne to yield the target isoxazole, which is then reduced to the final product.

A similar synthesis has been reported for a related compound, (3-para-tolyl-isoxazol-5-yl)methanol, which proceeds via the reaction of an oxime with propargyl alcohol in the presence of sodium hypochlorite.[7]

Quantitative Data Summary

The following table summarizes the expected yields and purity at different scales of synthesis. These values are representative and may vary based on specific laboratory conditions and equipment.

Scale (Propanal Input)Expected Yield of this compound (g)Typical Purity (by HPLC)
10 g12 - 15 g>95%
50 g60 - 75 g>95%
250 g300 - 375 g>95%

Experimental Protocol

This protocol is designed for a 50 g scale synthesis. Adjustments to equipment and reagent volumes will be necessary for other scales.

4.1. Materials and Equipment

  • Reagents: Propanal, Hydroxylamine hydrochloride, Sodium hydroxide, N-chlorosuccinimide (NCS), 1-Pentyne, Dichloromethane (DCM), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate, Sodium borohydride, Methanol.

  • Equipment: 2L three-necked round-bottom flask, mechanical stirrer, dropping funnel, condenser, thermometer, cooling bath, rotary evaporator, chromatographic purification setup.

4.2. Procedure

Step 1: Formation of Propanaldoxime

  • To a stirred solution of hydroxylamine hydrochloride (69.5 g, 1.0 mol) in water (250 mL) in the 2L flask, add propanal (58.1 g, 1.0 mol).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium hydroxide (40 g, 1.0 mol) in water (150 mL) via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 2 hours. The formation of the oxime can be monitored by TLC.

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition

  • To the reaction mixture containing the propanaldoxime, add dichloromethane (500 mL).

  • Cool the biphasic mixture to 0-5 °C.

  • Add a solution of sodium hypochlorite (5% aqueous solution, 1.2 L) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, add 1-pentyne (82 g, 1.2 mol) dropwise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.

Step 3: Work-up and Purification

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethyl-5-ethylisoxazole.

Step 4: Reduction to this compound

  • Dissolve the crude isoxazole in methanol (500 mL) and cool to 0-5 °C.

  • Add sodium borohydride (19 g, 0.5 mol) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by the slow addition of water (100 mL) at 0-5 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Safety Precautions

  • Hydroxylamine hydrochloride is corrosive, toxic if swallowed, and may cause an allergic skin reaction.[8][9][10] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium hypochlorite solutions are corrosive and can cause severe skin burns and eye damage.[11][12] Avoid contact with acids, as this will release toxic chlorine gas.

  • N-chlorosuccinimide (NCS) is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • 1-Pentyne is a flammable liquid. Keep away from heat, sparks, and open flames.

  • The reaction is exothermic, particularly during the addition of sodium hydroxide and sodium hypochlorite. Maintain strict temperature control.

  • All procedures should be carried out in a well-ventilated chemical fume hood.

Experimental Workflow Diagram

Scale_Up_Synthesis start Start Materials: Propanal, Hydroxylamine HCl, NaOH, 1-Pentyne, Solvents oxime_formation Step 1: Oxime Formation - React Propanal and Hydroxylamine HCl - Base addition (NaOH) - 0-10°C, then RT for 2h start->oxime_formation cycloaddition Step 2: Cycloaddition - In situ Nitrile Oxide generation (NaOCl) - Addition of 1-Pentyne - 0-10°C, then RT for 12-16h oxime_formation->cycloaddition Intermediate: Propanaldoxime workup Step 3: Work-up & Extraction - Phase separation - Extraction with DCM - Washes (NaHCO3, Brine) - Drying and Concentration cycloaddition->workup Crude Isoxazole reduction Step 4: Reduction - Dissolve in Methanol - Add NaBH4 - 0-10°C, then RT for 4h workup->reduction final_purification Step 5: Final Purification - Quench with water - Extraction with EtOAc - Column Chromatography reduction->final_purification Crude Alcohol product Final Product: This compound final_purification->product

Caption: Workflow for the scale-up synthesis of this compound.

This detailed application note provides a comprehensive guide for the scaled-up synthesis of this compound, intended to be a valuable resource for researchers and professionals in the field of drug development. The provided protocol, data, and safety information are designed to facilitate a safe and efficient synthesis process.

References

Application Notes and Protocols for the Functionalization of (5-Ethyl-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of the isoxazole ring in (5-Ethyl-1,2-oxazol-3-yl)methanol. This document includes detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction pathways to guide researchers in the effective modification of this versatile scaffold. The isoxazole moiety is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Overview of Functionalization Strategies

Direct functionalization of the isoxazole ring of this compound is generally challenging due to the inherent electronic properties of the ring system. The isoxazole ring is relatively electron-deficient, making it resistant to electrophilic aromatic substitution. Moreover, the ring can be unstable under strongly basic conditions, which limits the utility of deprotonation strategies for subsequent functionalization.

Therefore, the most effective strategies for modifying this compound focus on the reactive hydroxymethyl group at the C3 position and, to a lesser extent, the ethyl group at the C5 position. These approaches allow for the introduction of a wide variety of functional groups and the exploration of structure-activity relationships (SAR) for drug discovery and development.

A logical workflow for the functionalization of this compound is outlined below:

G A This compound B Chlorination A->B SOCl2 C Esterification A->C RCOCl or RCOOH, DCC D Etherification A->D R-X, Base E Oxidation A->E PCC or DMP F 3-(Chloromethyl)-5-ethyl-1,2-oxazole B->F G Ester Derivatives C->G H Ether Derivatives D->H I 5-Ethyl-1,2-oxazole-3-carbaldehyde E->I J Nucleophilic Substitution F->J Nu- K Further Reactions (e.g., reductive amination) I->K L Diverse Functionalized Derivatives J->L K->L

Caption: Functionalization workflow for this compound.

Experimental Protocols and Data

This section provides detailed protocols for the key functionalization reactions of this compound.

Chlorination of the Hydroxymethyl Group

The conversion of the hydroxymethyl group to a chloromethyl group provides a versatile intermediate for subsequent nucleophilic substitution reactions.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(chloromethyl)-5-ethyl-1,2-oxazole.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0127.141.27 g
Thionyl Chloride1.2118.970.86 mL
Product Molecular Weight ( g/mol ) Expected Yield
3-(Chloromethyl)-5-ethyl-1,2-oxazole145.59~85-95%
Esterification of the Hydroxymethyl Group

Esterification is a common method to introduce a wide range of functionalities and to modulate the physicochemical properties of the parent molecule.

Protocol (using an acid chloride):

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add the desired acid chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding ester.

Quantitative Data (Example with Benzoyl Chloride):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0127.141.27 g
Benzoyl Chloride1.1140.571.28 mL
Triethylamine1.5101.192.09 mL
Product Molecular Weight ( g/mol ) Expected Yield
(5-Ethyl-1,2-oxazol-3-yl)methyl benzoate231.25~90-98%
Etherification of the Hydroxymethyl Group

Ether linkages can enhance the metabolic stability and lipophilicity of a molecule. The Williamson ether synthesis is a reliable method for this transformation.

Protocol (Williamson Ether Synthesis):

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkyl halide (1.1 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI) (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired ether.

Quantitative Data (Example with Benzyl Bromide):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0127.141.27 g
Sodium Hydride (60%)1.224.000.48 g
Benzyl Bromide1.1171.041.30 mL
TBAI0.1369.370.37 g
Product Molecular Weight ( g/mol ) Expected Yield
3-(Benzyloxymethyl)-5-ethyl-1,2-oxazole217.27~70-85%
Oxidation of the Hydroxymethyl Group

Oxidation of the primary alcohol to an aldehyde provides a key intermediate for further modifications, such as reductive amination or Wittig reactions, to introduce nitrogen-containing groups or extend carbon chains.

Protocol (using Pyridinium Chlorochromate - PCC):

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous DCM (0.2 M), add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-Ethyl-1,2-oxazole-3-carbaldehyde.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0127.141.27 g
Pyridinium Chlorochromate (PCC)1.5215.563.23 g
Product Molecular Weight ( g/mol ) Expected Yield
5-Ethyl-1,2-oxazole-3-carbaldehyde125.12~75-90%

Application in Drug Discovery

The functionalized derivatives of this compound serve as valuable building blocks in drug discovery programs. The ability to readily introduce diverse chemical moieties allows for the systematic exploration of the chemical space around the isoxazole core. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

For instance, the introduction of various ester and ether groups can modulate lipophilicity and cell permeability. The aldehyde intermediate can be used to synthesize amine derivatives, which can form salt bridges or hydrogen bonds with biological targets.

A schematic representation of how these functionalized derivatives can be utilized in a drug discovery context is shown below:

G cluster_0 Lead Optimization A This compound Scaffold B Functionalized Derivatives (Esters, Ethers, Amines, etc.) A->B Functionalization Protocols C Library Synthesis B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E SAR Analysis D->E E->B Iterate F Identification of Potent and Selective Leads E->F

Caption: Role of functionalization in a lead optimization workflow.

Conclusion

The functionalization of this compound, primarily through reactions involving its hydroxymethyl group, provides a robust platform for the synthesis of a diverse library of isoxazole derivatives. The protocols detailed in these application notes offer reliable methods for key chemical transformations, enabling researchers to efficiently generate novel compounds for biological evaluation. The versatility of this scaffold, coupled with the straightforward functionalization chemistry, makes it an attractive starting point for the development of new therapeutic agents.

References

Application Notes and Protocols: In Vitro Efficacy Evaluation of (5-Ethyl-1,2-oxazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard in vitro assays relevant for assessing the efficacy of (5-Ethyl-1,2-oxazol-3-yl)methanol and its derivatives. The isoxazole core is a key pharmacophore in many bioactive compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The protocols detailed below are foundational methods for the initial screening and characterization of novel isoxazole-based compounds.

While specific data for this compound derivatives are limited in the provided search results, the methodologies are broadly applicable to the isoxazole class of compounds. The presented data has been collated from studies on various isoxazole derivatives to serve as a reference.

Section 1: Cytotoxicity and Antiproliferative Assays

Application Note: The initial evaluation of potential anticancer agents involves assessing their cytotoxicity against various cancer cell lines. These assays determine the concentration of a compound required to inhibit cell growth or kill cells, typically expressed as the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[1] Numerous studies have utilized this assay to evaluate isoxazole derivatives against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and COLO 205 (colon cancer).[1][3]

Experimental Workflow for In Vitro Screening

G cluster_0 Compound Preparation & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Data Analysis & Hit Selection Synthesis Synthesis of This compound Derivatives Purification Purification & QC (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity/Antiproliferative Assay (e.g., MTT) Purification->Cytotoxicity Test Compounds Data IC50/MIC Determination & SAR Analysis Cytotoxicity->Data Identify Active Compounds Enzyme Enzyme Inhibition (e.g., COX, Kinase) Hit Hit Compound Selection Enzyme->Hit Antimicrobial Antimicrobial (MIC Determination) Antimicrobial->Hit Antioxidant Antioxidant (e.g., DPPH) Antioxidant->Hit Apoptosis Mechanism of Action (e.g., Apoptosis, Cell Cycle) Apoptosis->Hit Data->Enzyme Data->Antimicrobial Further Characterization Data->Antioxidant Further Characterization Data->Apoptosis Further Characterization Data->Hit

Caption: General workflow for in vitro screening of novel chemical derivatives.

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells, perform a cell count (e.g., using a hemocytometer), and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the test this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[4]

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Cytotoxicity of Various Isoxazole Derivatives
Compound ClassCell LineIC50 (µM)Reference
Isoxazole-(benz)azole derivativesHT-29 (Colon Carcinoma)Not specified, but showed significant cytotoxicity[1]
3,5-bis(3ʹ-indolyl)isoxazolesVarious Human Tumor Lines0.04 - 12.00[1]
5-(3-alkylquinolin-2-yl)-3-aryl isoxazolesA549, COLO 205, MDA-MB 231, PC-3< 12[1]
Chloro-fluorophenyl-isoxazole carboxamidesHeLa (Cervical Cancer)0.11 (for compound 2b)[4]
Chloro-fluorophenyl-isoxazole carboxamidesHep3B (Liver Cancer)2.77 - 3.62[4]
Chloro-fluorophenyl-isoxazole carboxamidesMCF7 (Breast Cancer)1.59 (for compound 2c)[4]
Diaryl isoxazole derivative (Compound 11)Hepatocellular & Breast Cancer Lines0.77 - 9.53[5]

Section 2: Enzyme Inhibition Assays

Application Note: Many isoxazole derivatives exert their therapeutic effects by inhibiting specific enzymes. For instance, their anti-inflammatory properties are often linked to the inhibition of cyclooxygenase (COX) enzymes.[1][6] Other studies have evaluated isoxazoles as inhibitors of lipase, α-amylase, and carbonic anhydrase.[7][8][9] Enzyme inhibition assays are crucial for elucidating the mechanism of action and for structure-activity relationship (SAR) studies. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

Protocol 2: General Colorimetric Enzyme Inhibition Assay (e.g., COX Inhibition)
  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the target enzyme (e.g., Tris-HCl for COX).

    • Prepare a solution of the enzyme (e.g., ovine COX-1/COX-2) and the substrate (e.g., arachidonic acid).

    • Prepare a solution of the chromogen that detects the product of the reaction.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the enzyme, and a heme cofactor.

    • Add the test this compound derivative at various concentrations. Include a vehicle control (DMSO) and a known inhibitor as a positive control (e.g., Ketoprofen).[4]

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Stop the reaction after a set time by adding a stopping reagent (e.g., HCl).

    • Add the chromogen and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Table 2: Enzyme Inhibition by Various Isoxazole Derivatives
Compound ClassTarget EnzymeIC50 (µg/mL)Reference
Chloro-fluorophenyl-isoxazole carboxamidesCOX-10.391 (for compound 2b)[4]
Fluorophenyl-isoxazole-carboxamidesLipaseWeak Inhibition[7][8]
Fluorophenyl-isoxazole-carboxamidesα-AmylaseWeak Inhibition[7][8]
Novel Isoxazole DerivativesCOX-2Potent Inhibition (C3, C5, C6)[6]
Isoxazole DerivativesCarbonic Anhydrase (CA)Significant Inhibition (3 derivatives)[9]

Section 3: Antioxidant Activity Assays

Application Note: Oxidative stress is implicated in numerous diseases. The antioxidant potential of novel compounds can be evaluated using various in vitro assays. The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is a common and straightforward method used to measure the radical scavenging activity of a compound.[10] The compound's ability to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.[10]

Protocol 3: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test derivative in methanol or ethanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of the test compound solution at various concentrations.

    • Include a positive control (e.g., Trolox, Quercetin, or Ascorbic Acid).[7][8]

    • Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 517 nm against a blank (methanol).

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: Antioxidant Activity of Isoxazole Derivatives
Compound ClassAssayIC50 (µg/mL)Reference
Fluorophenyl-isoxazole-carboxamides (2a)DPPH0.45 ± 0.21[7][8]
Fluorophenyl-isoxazole-carboxamides (2c)DPPH0.47 ± 0.33[7][8]
Trolox (Positive Control)DPPH3.10 ± 0.92[7][8]

Section 4: Mechanistic Pathways and Assays

Application Note: Once primary activity is established, it is crucial to investigate the underlying mechanism of action. For anticancer compounds, this often involves determining if the compound induces apoptosis (programmed cell death) or causes cell cycle arrest. The Annexin V assay is a standard method to detect early apoptosis.[11] Some isoxazole derivatives have been shown to induce apoptosis in cancer cells, making this a key follow-up assay.[11][12] Other mechanisms, such as the inhibition of tubulin polymerization, have also been identified for isoxazole-based compounds.[1][13]

Potential Apoptotic Pathway

G cluster_0 Apoptosis Induction Compound This compound Derivative Pathway Cellular Stress / Upstream Signaling (e.g., p53 activation) Compound->Pathway Induces Casp9 Caspase-9 (Initiator) Pathway->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway potentially activated by derivatives.

Protocol 4: Annexin V Apoptosis Assay by Flow Cytometry
  • Cell Treatment:

    • Seed and treat cells with the test compound at its IC50 concentration for 24-48 hours, as described in Protocol 1.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrotic) to determine the pro-apoptotic activity of the compound. Studies have shown that isoxazole derivatives can significantly induce both early and late apoptosis in K562 cells.[11]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Isoxazole Methanols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar isoxazole methanols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of polar isoxazole methanols, offering potential causes and solutions in a question-and-answer format.

Problem 1: Poor separation and streaking of the target compound during silica gel column chromatography.

  • Question: My polar isoxazole methanol streaks badly on the silica gel column, and I'm getting poor separation from impurities. What can I do?

  • Answer: Streaking and poor separation on silica gel are common issues with polar and basic compounds like isoxazoles.[1] The polar hydroxyl group and the nitrogen atom in the isoxazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.

    Possible Solutions:

    • Addition of a basic modifier to the eluent: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution to your mobile phase.[1]

    • Alternative stationary phases: Consider using a different stationary phase that is less acidic. Good alternatives include:

      • Alumina (neutral or basic): This can be a better option for basic compounds.[1]

      • Amino-propyl functionalized silica: This provides a less acidic surface and can improve peak shape.[2]

      • Reversed-phase chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be a good alternative. However, highly polar compounds might not retain well.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that do not retain on C18 columns, HILIC is an excellent technique. It uses a polar stationary phase (like silica or an amine column) with a high organic, aqueous mobile phase.[2]

Problem 2: The target isoxazole methanol appears to be degrading during purification.

  • Question: I'm observing the appearance of new, unexpected spots on my TLC plates after the compound has been on the column for a while. Is my compound decomposing?

  • Answer: Yes, isoxazole rings can be susceptible to degradation under certain conditions, particularly with changes in pH and temperature.[3][4][5] Prolonged exposure to the acidic environment of silica gel or certain solvent systems can cause ring-opening or other decomposition pathways.

    Troubleshooting Steps:

    • Assess Stability: Before purification, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it to see if any new spots have formed. This will give you an indication of its stability on silica.[6]

    • pH Control: The stability of the isoxazole ring is pH-dependent. Some isoxazoles are unstable in acidic conditions, while others degrade under basic conditions.[3][4][5] For example, the isoxazole ring in leflunomide is susceptible to opening at basic pH.[3] It is crucial to determine the stability of your specific compound at different pH values.

    • Temperature: Elevated temperatures can accelerate degradation.[3] Avoid heating fractions during solvent evaporation if your compound is thermally labile.

    • Minimize Contact Time: Run your chromatography as quickly as possible. Flash chromatography is generally preferred over gravity chromatography for this reason.

Problem 3: Difficulty in finding a suitable solvent system for recrystallization.

  • Question: My polar isoxazole methanol either dissolves in everything or nothing, making recrystallization challenging. How can I find a good solvent system?

  • Answer: The high polarity of isoxazole methanols can indeed make solvent selection for recrystallization tricky. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[7]

    Strategies for Solvent Selection:

    • Single Solvent Systems: Given their polarity, good single solvents to try are ethanol, methanol, or water.[7][8] The solubility of isoxazoles generally increases with temperature.[7]

    • Two-Solvent Systems: This is often the most effective approach. You will need a "solvent" in which your compound is soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible.

      • Dissolve your compound in a minimal amount of the hot "solvent".

      • Slowly add the "anti-solvent" until the solution becomes cloudy (the cloud point).

      • Add a drop or two of the "solvent" back to make it clear again.

      • Allow the solution to cool slowly.

    Common Recrystallization Solvent Mixtures for Polar Compounds:

    • Methanol / Water

    • Ethanol / Water

    • Acetone / Water

    • Ethyl Acetate / Hexanes

    • Dichloromethane / Hexanes

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude isoxazole methanol?

A1: The impurities will largely depend on the synthetic route used. Common starting materials for isoxazole synthesis include β-diketones, alkynes, and hydroxylamine.[9] For (isoxazol-5-yl)methanols synthesized from propargyl alcohol, unreacted starting material or byproducts from side reactions of the alcohol could be present.[10] If the synthesis involves the in-situ generation of nitrile oxides from oximes, you might have residual oximes or byproducts from their decomposition.[11] Using techniques like ultrasound-assisted synthesis has been reported to minimize byproduct formation.[8][12]

Q2: My polar isoxazole methanol is highly water-soluble. How does this affect my purification strategy?

A2: High water solubility presents challenges for standard work-up procedures and chromatography.

  • Extraction: During aqueous work-ups, your product may remain in the aqueous layer. You may need to use a more polar organic solvent for extraction, such as ethyl acetate or even n-butanol, or perform multiple extractions. Salting out the aqueous layer by adding a saturated salt solution (like NaCl) can sometimes help drive the polar compound into the organic phase.

  • Chromatography: For highly water-soluble compounds, reversed-phase chromatography can be difficult due to poor retention. In such cases, HILIC is a more suitable technique.[2]

Q3: Can I use reversed-phase chromatography for my polar isoxazole methanol?

A3: Yes, but its success depends on the overall polarity of your molecule. If the isoxazole has other non-polar substituents, it may retain sufficiently on a C18 column. For very polar isoxazole methanols, retention will likely be poor, and the compound will elute in or near the void volume.

Q4: Are there any non-chromatographic methods to purify polar isoxazole methanols?

A4: Besides recrystallization, other potential methods include:

  • Acid-Base Extraction: If your isoxazole methanol has a basic nitrogen that can be protonated, you can perform an acid-base extraction to separate it from non-basic impurities. However, be mindful of the potential for acid-catalyzed degradation of the isoxazole ring.[4][5]

  • Distillation: If your compound is a liquid and thermally stable, distillation under reduced pressure could be an option, although this is less common for highly polar compounds which tend to have high boiling points.

Data Presentation

Table 1: Recommended Chromatography Techniques for Polar Isoxazole Methanols

TechniqueStationary PhaseTypical Mobile PhaseBest For...
Normal Phase Silica GelHexanes/Ethyl Acetate with 0.1-1% TriethylamineModerately polar compounds; addresses streaking.[1]
Alumina (Neutral/Basic)Hexanes/Ethyl AcetateBasic isoxazole methanols.[1]
Amino-propyl SilicaHexanes/Ethyl AcetateAcid-sensitive compounds, improved peak shape.[2]
Reversed Phase C18Water/Acetonitrile or Water/MethanolIsoxazole methanols with some non-polar character.
HILIC Silica, Amide, or AminoAcetonitrile/WaterHighly polar, water-soluble compounds.[2]
SFC Chiral or AchiralCO2 with co-solvents (e.g., Methanol, Ethanol)Chiral separations and some achiral purifications.[13]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Loading: Dissolve the crude isoxazole methanol in a minimal amount of the mobile phase or a slightly stronger solvent. If the sample is not soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").

  • Elution: Start with a low polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate + 0.5% Triethylamine) and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow crude Crude Isoxazole Methanol stability Assess Stability on Silica TLC crude->stability Start recrystallize Recrystallization crude->recrystallize Alternative Start dissolve Dissolve in Minimal Solvent stability->dissolve Stable unstable Consider Alternative (Alumina, RP, HILIC) stability->unstable Unstable column Column Chromatography dissolve->column pure Pure Product column->pure recrystallize->pure

Caption: General workflow for the purification of polar isoxazole methanols.

Troubleshooting_Logic start Purification Issue streaking Streaking on Silica? start->streaking degradation Degradation Observed? streaking->degradation No sol_streaking Add Base Modifier (e.g., Et3N) or Use Alumina/Amino Column streaking->sol_streaking Yes recrystal_fail Recrystallization Fails? degradation->recrystal_fail No sol_degradation Check pH/Temp Stability, Minimize Contact Time, Use Neutral Stationary Phase degradation->sol_degradation Yes sol_recrystal Use Two-Solvent System (e.g., MeOH/Water) recrystal_fail->sol_recrystal Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 3-Hydroxymethylisoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 3-hydroxymethylisoxazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-hydroxymethylisoxazoles, primarily through the 1,3-dipolar cycloaddition of nitrile oxides with propargyl alcohol.

Question 1: Why is the yield of my 3-hydroxymethylisoxazole unexpectedly low?

Answer:

Low yields in this synthesis are often attributed to competing side reactions that consume the nitrile oxide intermediate. The primary culprit is the dimerization of the nitrile oxide to form a stable furoxan byproduct.[1][2][3] This occurs when the concentration of the nitrile oxide is too high, or its reaction with the dipolarophile (propargyl alcohol) is slow.

To mitigate this:

  • Slow Addition: Add the reagent used to generate the nitrile oxide (e.g., an oxidizing agent for an aldoxime) slowly to the reaction mixture containing the propargyl alcohol. This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.

  • In Situ Generation: Generate the nitrile oxide in the presence of the propargyl alcohol to ensure it reacts as it is formed.

  • Optimize Temperature: While higher temperatures can accelerate the cycloaddition, they can also promote side reactions. Experiment with a range of temperatures to find the optimal balance for your specific substrates.

Another potential cause for low yield is the polymerization of propargyl alcohol, especially under basic conditions.[4] If your reaction conditions are basic, consider if this side reaction could be occurring. The Meyer-Schuster rearrangement is another possible, though less common, side reaction of propargyl alcohols.[4]

Question 2: I have a significant amount of a byproduct that I suspect is a furoxan. How can I confirm this and prevent its formation?

Answer:

Furoxans (1,2,5-oxadiazole-2-oxides) are the most common byproducts in this reaction.[1][2][3] They are formed by the dimerization of two molecules of the nitrile oxide intermediate.

Identification:

  • NMR Spectroscopy: Furoxan structures can be identified by their characteristic signals in ¹H and ¹³C NMR spectra. Consulting spectral databases for similar furoxan structures can aid in identification.

  • Mass Spectrometry: The molecular weight of the furoxan dimer will be double that of the nitrile oxide intermediate.

Prevention:

As mentioned in the previous point, the key to preventing furoxan formation is to keep the instantaneous concentration of the nitrile oxide low. This is best achieved by generating the nitrile oxide in situ and at a slow, controlled rate.

Question 3: My reaction has produced a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkyne like propargyl alcohol can potentially yield two regioisomers: 3-hydroxymethyl-5-substituted-isoxazole and 3-substituted-5-hydroxymethyl-isoxazole. The desired product is typically the 3-hydroxymethyl isomer.

Factors influencing regioselectivity:

  • Steric Effects: The steric bulk of the substituent on the nitrile oxide can influence which regioisomer is favored.

  • Electronic Effects: The electronic properties of both the nitrile oxide and the dipolarophile play a crucial role.

  • Catalysts: The use of certain catalysts, such as copper(I), can significantly enhance the regioselectivity of the cycloaddition.

To improve regioselectivity:

  • Catalyst Screening: If you are not already using one, consider employing a catalyst known to direct the regioselectivity of this reaction. Copper and ruthenium catalysts have been shown to be effective.

  • Solvent Effects: The polarity of the solvent can sometimes influence the regiochemical outcome. Experiment with a range of solvents.

Question 4: I am having difficulty purifying my 3-hydroxymethylisoxazole by column chromatography. It either streaks badly or does not move from the baseline.

Answer:

3-Hydroxymethylisoxazoles are relatively polar molecules due to the hydroxyl group and the nitrogen and oxygen atoms in the isoxazole ring. This polarity can lead to strong interactions with the silica gel stationary phase, causing purification challenges.

Troubleshooting Column Chromatography:

  • Solvent System:

    • Start with a relatively non-polar eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • If the compound is still not moving, you may need to add a small amount of a more polar solvent like methanol to your eluent system. Be cautious, as too much methanol can lead to poor separation. A gradient elution is often effective.

    • Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes improve peak shape by suppressing ionization.

  • Deactivating Silica Gel: If your compound is sensitive to the acidic nature of silica gel, you can deactivate it by pre-treating it with a solution of triethylamine in your eluent system and then re-equilibrating with the pure eluent.

  • Alternative Stationary Phases: If silica gel proves to be problematic, consider using a different stationary phase such as alumina (neutral or basic) or a bonded-phase silica like C18 (reverse-phase chromatography).

  • Dry Loading: If your compound is not very soluble in the eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column. This can lead to better band sharpness.

Quantitative Data Summary

While specific quantitative data for the synthesis of every 3-hydroxymethylisoxazole is highly dependent on the specific substrates and reaction conditions, the following table summarizes the potential impact of major side reactions on product yield.

Side ReactionContributing FactorsPotential Impact on Yield
Nitrile Oxide Dimerization High nitrile oxide concentration, slow cycloaddition rate.Significant reduction, can become the major product.
Propargyl Alcohol Polymerization Basic reaction conditions.Moderate to significant reduction, formation of intractable material.
Meyer-Schuster Rearrangement Acidic or metal-catalyzed conditions.Minor to moderate reduction, formation of α,β-unsaturated carbonyls.
Poor Regioselectivity Lack of catalyst, unfavorable steric/electronic effects.Formation of an isomeric mixture, reducing the yield of the desired product.

Experimental Protocols

General Protocol for the Synthesis of 3-Hydroxymethyl-5-phenylisoxazole

This protocol describes a common method for the synthesis of a 3-hydroxymethylisoxazole via the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Hydroximoyl Chloride:

    • Dissolve benzaldoxime (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add NCS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour. The formation of the hydroximoyl chloride can be monitored by TLC.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • To the cooled solution of the hydroximoyl chloride, add propargyl alcohol (1.5 eq).

    • Slowly add a solution of triethylamine (1.1 eq) in DCM dropwise over 30 minutes using a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the 3-hydroxymethyl-5-phenylisoxazole.

Visualizations

Reaction_Pathway Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride Chlorination NCS NCS NCS->Hydroximoyl_Chloride Chlorination Propargyl_Alcohol Propargyl Alcohol Desired_Product 3-Hydroxymethylisoxazole Propargyl_Alcohol->Desired_Product [3+2] Cycloaddition Base Base (e.g., Et3N) Nitrile_Oxide Nitrile Oxide (Intermediate) Base->Nitrile_Oxide Elimination Hydroximoyl_Chloride->Nitrile_Oxide Elimination Nitrile_Oxide->Desired_Product [3+2] Cycloaddition Furoxan Furoxan (Dimerization Byproduct) Nitrile_Oxide->Furoxan Dimerization (Side Reaction)

Caption: Main reaction and side reaction pathways in the synthesis of 3-hydroxymethylisoxazoles.

Troubleshooting_Flowchart Start Low Yield of 3-Hydroxymethylisoxazole Check_Byproduct Major Byproduct Observed? Start->Check_Byproduct Check_Purification Difficulty in Purification? Start->Check_Purification Check_Regioisomers Mixture of Isomers? Start->Check_Regioisomers Furoxan_Suspected Furoxan Suspected (Dimerization Product) Check_Byproduct->Furoxan_Suspected Yes Polymer_Suspected Polymeric Material Observed Check_Byproduct->Polymer_Suspected Yes Optimize_Chromatography Optimize Chromatography (Solvent, Stationary Phase) Check_Purification->Optimize_Chromatography Yes Use_Catalyst Employ Regioselective Catalyst (e.g., Cu(I)) Check_Regioisomers->Use_Catalyst Yes Slow_Addition Implement Slow Addition of Base/Oxidant Furoxan_Suspected->Slow_Addition Optimize_Base Optimize Base/ Reaction Conditions Polymer_Suspected->Optimize_Base

Caption: Troubleshooting flowchart for the synthesis of 3-hydroxymethylisoxazoles.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the reaction?

A: The base, typically a tertiary amine like triethylamine, is used to dehydrochlorinate the intermediate hydroximoyl chloride to generate the reactive nitrile oxide in situ.

Q2: Can I use a different halogenating agent instead of NCS?

A: Yes, other halogenating agents like N-bromosuccinimide (NBS) can also be used to form the corresponding hydroximoyl bromide. The choice may depend on the specific substrate and desired reactivity.

Q3: Is it possible to isolate the nitrile oxide intermediate?

A: While some stable nitrile oxides can be isolated, most are highly reactive and prone to dimerization. For the synthesis of 3-hydroxymethylisoxazoles, it is standard practice to generate and use them in situ.

Q4: How can I be sure that my starting propargyl alcohol is pure?

A: Propargyl alcohol can be purified by distillation. Its purity can be checked by techniques like GC-MS or NMR spectroscopy. Commercial propargyl alcohol is generally of high purity but should be stored properly to prevent polymerization.

Q5: What are some common safety precautions for this reaction?

A: N-Chlorosuccinimide is an irritant and should be handled with care in a fume hood. Propargyl alcohol is flammable and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

References

Technical Support Center: Optimization of Isoxazole Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for isoxazole formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of isoxazoles.

Troubleshooting Guide

This section addresses specific problems you might encounter during your isoxazole synthesis experiments.

Question 1: I am getting a low yield of my desired isoxazole. What are the potential causes and how can I improve it?

Answer:

Low yields in isoxazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the stability of reactants and products.

    • Troubleshooting: Experiment with a range of temperatures. For some reactions, increasing the temperature can enhance the rate of cycloaddition. For instance, in certain one-pot syntheses of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, increasing the temperature to 100°C under solvent-free conditions has been shown to improve yields.[1] Conversely, some reactions may require lower temperatures to prevent decomposition of intermediates.

  • Incorrect Solvent Choice: The polarity and proticity of the solvent can influence the solubility of reactants and the stabilization of transition states.

    • Troubleshooting: Screen a variety of solvents with different properties (e.g., polar aprotic like DMF, acetonitrile; polar protic like ethanol, water; non-polar like toluene). In some cases, environmentally benign solvents like water have been used effectively without the need for a catalyst.[2][3] For the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, a solvent-free approach at 100°C provided the best yield compared to solvents like ethanol, THF, toluene, and DMF.[1]

  • Inefficient Catalyst or Lack Thereof: Many isoxazole syntheses are accelerated by a catalyst. The choice of catalyst is crucial and depends on the specific reaction mechanism.

    • Troubleshooting: If your reaction is uncatalyzed, consider introducing a suitable catalyst. Lewis acids (e.g., AlCl₃), organocatalysts (e.g., glutamic acid), or metal catalysts can be effective.[4][5] For instance, in a direct synthesis of isoxazoles via C-H bond activation, AlCl₃ was found to be essential for the reaction to proceed.[4] In other cases, catalyst-free methods under microwave irradiation or in aqueous media have proven successful.[1][3]

  • Suboptimal Reaction Time: The reaction may not have reached completion, or prolonged reaction times could lead to product decomposition.

    • Troubleshooting: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some modern methods, such as those using ultrasonic irradiation, can significantly reduce reaction times to as little as 15-35 minutes while achieving high yields.[6]

  • Alternative Energy Sources: Conventional heating might not be the most efficient method.

    • Troubleshooting: Consider using microwave irradiation or ultrasonication. These techniques can often lead to shorter reaction times and higher yields.[1][6][7] For example, a microwave-irradiated domino reaction for the synthesis of isoxazole-5(4H)-one derivatives provided high yields in a short time without a catalyst.[1]

Logical Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_temp Vary Reaction Temperature start->check_temp check_solvent Screen Different Solvents check_temp->check_solvent check_catalyst Optimize Catalyst System check_solvent->check_catalyst check_time Monitor Reaction Over Time check_catalyst->check_time check_energy Consider Microwave or Ultrasound check_time->check_energy solution Improved Yield check_energy->solution

Caption: A stepwise approach to troubleshooting low isoxazole yields.

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer:

The formation of side products, such as regioisomers, is a common challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloaddition reactions.

Potential Causes & Solutions:

  • Lack of Regiocontrol in Cycloaddition: In [3+2] cycloaddition reactions between nitrile oxides and unsymmetrical alkynes, the formation of two different regioisomers is possible.

    • Troubleshooting: The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. Copper(I)-catalyzed cycloadditions are known to favor the formation of 3,5-disubstituted isoxazoles.[8] Reaction temperature and pH can also be key factors in determining regioselectivity.[8]

  • Decomposition of Starting Materials or Products: The N-O bond in isoxazoles can be susceptible to cleavage under certain conditions, leading to decomposition.

    • Troubleshooting: Milder reaction conditions, such as lower temperatures and the use of non-nucleophilic bases, can help to prevent decomposition.[9] The choice of a suitable solvent is also critical.

  • Competing Reaction Pathways: Depending on the substrates and conditions, alternative reaction pathways may compete with the desired isoxazole formation. For instance, in reactions involving β-diketones and hydroxylamine, the pH can influence the formation of different isomers.[10]

    • Troubleshooting: Carefully control the reaction pH. Acidic conditions might favor one isomer, while neutral or basic conditions could lead to others.[10]

Experimental Workflow for Improving Selectivity:

selectivity_workflow start Side Product Formation analyze_side_products Characterize Side Products (NMR, MS) start->analyze_side_products cycloaddition 1,3-Dipolar Cycloaddition? analyze_side_products->cycloaddition other_reaction Other Reaction Type cycloaddition->other_reaction No optimize_catalyst Optimize Catalyst (e.g., Cu(I)) cycloaddition->optimize_catalyst Yes control_ph Control pH other_reaction->control_ph mild_conditions Use Milder Conditions (Temp, Base) optimize_catalyst->mild_conditions control_ph->mild_conditions end Improved Selectivity mild_conditions->end

Caption: Decision-making workflow for enhancing reaction selectivity.

Question 3: I am having difficulty purifying my isoxazole product. What are some effective purification strategies?

Answer:

Purification of isoxazoles can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

Effective Purification Techniques:

  • Column Chromatography: This is the most common method for purifying isoxazoles. The choice of silica gel and the eluent system is critical for achieving good separation.

  • Recrystallization: If the isoxazole is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure product.

  • Group-Assisted Purification (GAP): In some synthetic routes, a dimethylamino group is used as a handle that allows for easy purification by simple suction filtration, avoiding the need for chromatography or recrystallization.[2]

  • Aqueous Work-up: A simple aqueous work-up can sometimes be sufficient to remove water-soluble impurities and catalysts. For instance, in a synthesis of 5-arylisoxazoles in aqueous media, the product precipitates out and can be collected by suction filtration.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The most prevalent methods include:

  • [3+2] Cycloaddition: The reaction of a nitrile oxide with an alkyne or alkene is a classic and versatile method for forming the isoxazole ring.[1][11]

  • Reaction of Hydroxylamine with 1,3-Dicarbonyl Compounds: This is a straightforward method where hydroxylamine condenses with a 1,3-diketone or a related species to form the isoxazole.[12][13]

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more components, such as an aldehyde, a β-ketoester, and hydroxylamine, offer an efficient route to highly substituted isoxazoles.[1][5]

Q2: How can I synthesize the nitrile oxide precursor for a [3+2] cycloaddition?

A2: Nitrile oxides are typically generated in situ due to their reactivity. Common methods for their generation include:

  • Dehydration of primary nitro compounds.[8]

  • Oxidation of aldoximes, for example, using N-chlorosuccinimide (NCS) or Oxone.[8][14]

  • Reaction of N-hydroximidoyl chlorides with a base.[8]

Q3: Are there any "green" or environmentally friendly methods for isoxazole synthesis?

A3: Yes, significant efforts have been made to develop more sustainable synthetic routes. These include:

  • Using Water as a Solvent: Several procedures have been developed that use water as the reaction medium, often avoiding the need for a catalyst.[2][3]

  • Catalyst-Free Syntheses: Methods utilizing microwave irradiation or ultrasound can sometimes proceed efficiently without a catalyst.[1][6]

  • Use of Biodegradable Catalysts: Organocatalysts like glutamic acid are being explored as environmentally friendly alternatives to metal catalysts.[5]

  • One-Pot Procedures: These reduce the number of work-up and purification steps, minimizing solvent waste.[8]

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one [1][6]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1-EthanolReflux180Trace
2-AcetonitrileReflux180Trace
3-WaterReflux180Trace
4Itaconic Acid (10)Ethanol50 (Ultrasound)1595
5Fe₂O₃ NPs (10)WaterRT (Ultrasound, 90W)20-3584-91
6ZSM-5Acetonitrile100-Good
7-Solvent-free100-Best

Table 2: Optimization of Lewis Acid and Nitrite Source for the Synthesis of 3-(2-methylquinolin-8-yl)-5-phenylisoxazole [4]

EntryLewis Acid (equiv)Nitrite Source (equiv)Temperature (°C)Time (h)Yield (%)
1AlCl₃ (3)NaNO₂ (10)902492
2-NaNO₂ (10)9024No Reaction
3AlCl₃ (2)NaNO₂ (10)902464
4AlCl₃ (3)NaNO₂ (5)9024Decreased

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Arylisoxazoles in Aqueous Media [2][3]

  • To a 25-mL round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).

  • Stir the mixture at 50 °C for 2 hours.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by suction filtration. The product is often pure enough without further purification.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition [8]

  • In a reaction vessel, dissolve the terminal alkyne in a suitable solvent.

  • Add a copper(I) source (e.g., CuI).

  • Generate the nitrile oxide in situ from the corresponding aldoxime using an oxidant (e.g., NCS) and a base (e.g., Et₃N).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Electrophilic Cyclization for the Synthesis of 4-Iodoisoxazoles [15]

  • Prepare the Z-O-methyl oxime of the corresponding 2-alkyn-1-one by reacting the ynone with methoxylamine hydrochloride and pyridine in methanol.

  • Isolate the Z-O-methyl oxime by column chromatography.

  • Dissolve the purified oxime in a suitable solvent (e.g., dichloromethane).

  • Add a solution of iodine monochloride (ICl) dropwise at room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting 4-iodoisoxazole by column chromatography.

References

Troubleshooting low conversion rates in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during isoxazole synthesis, with a focus on resolving low conversion rates. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is resulting in a low yield of the desired isoxazole. What are the potential causes and solutions?

A1: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can stem from several factors. A primary reason is the instability of the nitrile oxide intermediate, which can dimerize or undergo other side reactions.[1][2] Additionally, poor reactivity of the alkyne (dipolarophile) can be a contributing factor.

Troubleshooting Steps:

  • In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in the presence of the alkyne to minimize its decomposition. Common methods for in situ generation include the dehydration of aldoximes or the dehydrohalogenation of hydroximoyl halides.[1][3]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. While solvents like THF and DMF are common, sometimes solvent-free conditions or greener solvents like water or ethanol can improve yields.[4][5] In some cases, CH3CN has been shown to provide optimal results.[2]

    • Temperature: Increasing the reaction temperature can sometimes improve conversion, but it may also promote side reactions. Optimization is key. For instance, some reactions proceed well at room temperature, while others require heating to 80°C or higher.[2][6]

    • Catalyst: While many cycloadditions are catalyst-free, the use of catalysts like copper(I) can improve regioselectivity and yield, especially with terminal alkynes.[7][8] Lewis acids such as AlCl3 have also been used to promote the reaction.[6]

  • Consider Alternative Energy Sources: Ultrasound or microwave irradiation has been shown to significantly enhance reaction efficiency, reduce reaction times, and improve yields, often under milder conditions.[9][10]

Q2: I am observing the formation of multiple regioisomers in my isoxazole synthesis from a β-dicarbonyl compound and hydroxylamine. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge in the Claisen isoxazole synthesis, arising from the two electrophilic carbonyl centers in the 1,3-dicarbonyl compound.[11] Controlling the regioselectivity often requires careful selection of reaction conditions and substrate modification.

Strategies for Regiocontrol:

  • pH Control: The pH of the reaction medium can influence which carbonyl group is preferentially attacked by hydroxylamine. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor another.[7]

  • Solvent Effects: The choice of solvent can play a crucial role in directing the regiochemical outcome.[11]

  • Use of β-Enamino Diketones: Modifying the β-dicarbonyl compound to a β-enamino diketone can provide better regiochemical control. The regioselectivity can then be influenced by the choice of solvent, the use of additives like pyridine, or a Lewis acid such as BF3.[11][12][13]

Q3: My condensation reaction of a chalcone with hydroxylamine hydrochloride to form an isoxazole is showing low conversion. What should I investigate?

A3: Low conversion in the synthesis of isoxazoles from chalcones can be due to incomplete reaction, side reactions, or issues with the starting materials.

Troubleshooting Checklist:

  • Base and Solvent System: This reaction is typically carried out in the presence of a base in a suitable solvent. Ensure the base (e.g., sodium acetate, potassium hydroxide) is of good quality and used in the correct stoichiometry. The solvent, often ethanol, should be anhydrous if required by the specific protocol.[14][15]

  • Reaction Time and Temperature: These reactions often require refluxing for several hours.[15] Insufficient reaction time or temperature can lead to low conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: Impurities in the chalcone or hydroxylamine hydrochloride can interfere with the reaction. Ensure the starting materials are pure.

  • Substituent Effects: The electronic nature of the substituents on the chalcone's aromatic rings can influence the reaction rate. Electron-withdrawing groups might require more forcing conditions.[16]

Data on Reaction Condition Optimization

Below are tables summarizing the impact of various parameters on isoxazole synthesis yields, based on literature data.

Table 1: Effect of Catalyst on Isoxazole-5(4H)-one Synthesis

EntryCatalystCatalyst Loading (mol%)SolventTime (min)Yield (%)
1Fe2O3 NPs10H2O20-3584-91
2Itaconic Acid-H2O1595
3Pyruvic Acid5H2O--
4Fe3O4@MAP-SO3H20 mgEthanol-Water (1:3)2092

Data compiled from studies on multicomponent reactions under ultrasound irradiation.[9]

Table 2: Optimization of 1,3-Dipolar Cycloaddition Conditions

EntryVariation from Standard ConditionsYield (%)
1Standard: AlCl3 (3 equiv), NaNO2 (10 equiv), DMAc, 90°C, 24h87
2AlCl3 (2 equiv)75
3AlCl3 (4 equiv)82
4Temperature: 80°C65
5Temperature: 100°C80

Optimization for the synthesis of isoxazoles via direct C-H bond activation.[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 3,4-disubstituted isoxazole-5(4H)-ones

This protocol is based on a one-pot, three-component reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Fe2O3 nanoparticles (10 mol%)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and Fe2O3 nanoparticles in water.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at 90 W at room temperature for 20-35 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can often be isolated by simple filtration, washing with water, and drying. This method often avoids the need for column chromatography.[9]

Protocol 2: Lewis Acid-Promoted Synthesis of Isoxazoles

This protocol describes a method for synthesizing isoxazoles from methyl heteroaromatics and alkynes.

Materials:

  • Methyl heteroaromatic (0.1 mmol)

  • Alkyne (0.2 mmol)

  • Aluminum chloride (AlCl3) (0.3 mmol)

  • Sodium nitrite (NaNO2) (1 mmol)

  • N,N-Dimethylacetamide (DMAc) (1.0 mL)

Procedure:

  • To a dried reaction vessel under a nitrogen atmosphere, add the methyl heteroaromatic, alkyne, AlCl3, and NaNO2.

  • Add DMAc to the mixture.

  • Stir the reaction mixture at 90°C for 24 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Visual Troubleshooting Guide

The following diagrams illustrate a logical workflow for troubleshooting low conversion rates in isoxazole synthesis.

TroubleshootingWorkflow start Low Conversion Rate in Isoxazole Synthesis problem_identification Identify Synthesis Type start->problem_identification cycloaddition 1,3-Dipolar Cycloaddition problem_identification->cycloaddition condensation Condensation (e.g., from dicarbonyls, chalcones) problem_identification->condensation check_nitrile_oxide Check Nitrile Oxide Stability/Generation cycloaddition->check_nitrile_oxide check_dipolarophile Check Alkyne/Alkenef Reactivity cycloaddition->check_dipolarophile optimize_cyclo_conditions Optimize Reaction Conditions cycloaddition->optimize_cyclo_conditions check_starting_materials Check Starting Material Purity condensation->check_starting_materials check_regioselectivity Issue with Regioselectivity? condensation->check_regioselectivity optimize_cond_conditions Optimize Reaction Conditions condensation->optimize_cond_conditions in_situ Use in situ generation check_nitrile_oxide->in_situ change_precursor Change nitrile oxide precursor check_nitrile_oxide->change_precursor activate_dipolarophile Use activated alkyne/alkene check_dipolarophile->activate_dipolarophile optimize_cyclo_params Adjust: Solvent Temperature Catalyst Energy Source (Ultrasound/MW) optimize_cyclo_conditions->optimize_cyclo_params solution Improved Conversion Rate in_situ->solution change_precursor->solution activate_dipolarophile->solution optimize_cyclo_params->solution purify_sm Purify reactants check_starting_materials->purify_sm check_regioselectivity->optimize_cond_conditions No modify_substrate Modify substrate (e.g., β-enamino diketone) check_regioselectivity->modify_substrate Yes control_ph Adjust pH check_regioselectivity->control_ph Yes optimize_cond_params Adjust: Solvent Base Temperature Reaction Time optimize_cond_conditions->optimize_cond_params purify_sm->solution modify_substrate->solution control_ph->solution optimize_cond_params->solution

Caption: Troubleshooting workflow for low isoxazole synthesis yields.

Caption: Relationship between problems, causes, and solutions.

References

Stability issues of (5-Ethyl-1,2-oxazol-3-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of (5-Ethyl-1,2-oxazol-3-yl)methanol in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The isoxazole ring, a core component of the molecule, can be susceptible to degradation under certain conditions.

Q2: What is the expected stability of this compound at different pH levels?

A2: Based on studies of similar isoxazole-containing compounds, this compound is expected to be relatively stable in neutral and acidic solutions.[1][2] However, in basic (alkaline) conditions, the isoxazole ring is prone to opening, leading to degradation.[1] The rate of this degradation is generally accelerated at higher pH values.

Q3: How does temperature impact the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound, particularly in solutions that are already chemically unstable (e.g., at high pH).[1][2] For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure maximum stability, solutions of this compound should be stored protected from light, at low temperatures, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The optimal pH for storage is likely in the neutral to slightly acidic range.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and detecting degradation products.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradants.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information on the compound and any transformation products.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly rapid degradation of the compound in solution. High pH of the solution: The isoxazole ring is known to be susceptible to base-catalyzed hydrolysis.[1]1. Measure the pH of the solution. 2. If the pH is alkaline (>7.5), adjust to a neutral or slightly acidic pH using a suitable buffer. 3. Prepare fresh solutions in a buffered solvent system within the optimal pH range.
Elevated temperature: Higher temperatures can accelerate chemical degradation.[2]1. Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C). 2. Minimize the time samples are kept at room temperature during experimental procedures.
Presence of oxidizing agents: Oxidative degradation can occur.1. Use high-purity solvents and de-gassed solutions where appropriate. 2. Consider the addition of an antioxidant if compatible with the experimental setup.
Precipitation of the compound from solution. Poor solubility in the chosen solvent: The compound may have limited solubility in certain solvents.1. Consult solubility data for this compound. 2. Consider using a co-solvent system to improve solubility. 3. Gently warm the solution and sonicate to aid dissolution, but be mindful of potential temperature-induced degradation.
Change in pH affecting solubility: The ionization state and thus solubility of the compound can be pH-dependent.[5]1. Measure the pH of the solution where precipitation is observed. 2. Adjust the pH to see if the precipitate redissolves. 3. Use a buffer system to maintain a pH where the compound is most soluble.
Change in the color of the solution over time. Formation of degradation products: Degradants may be colored.1. Analyze the solution using HPLC or LC-MS to identify and quantify any degradation products. 2. Review the storage conditions (light, temperature, pH) to identify the likely cause of degradation.
Photodegradation: Exposure to light can cause degradation of light-sensitive compounds.1. Store solutions in amber vials or protect them from light using aluminum foil. 2. Conduct experiments under controlled lighting conditions.

Data on Stability of a Structurally Similar Isoxazole Derivative (Leflunomide)

The following tables summarize stability data for leflunomide, an anti-inflammatory agent containing an isoxazole ring. This data can provide insights into the potential stability profile of this compound.

Table 1: Effect of pH and Temperature on the Half-Life (t½) of Leflunomide [1]

TemperaturepH 4.0pH 7.4pH 10.0
25°C StableStable6.0 hours
37°C Stable7.4 hours1.2 hours

Table 2: Summary of Forced Degradation Conditions and Observations for Isoxazole Derivatives

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[6][7][8]

Stress Condition Typical Protocol Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursRing-opened products, hydrolysis of the methanol group.[2]
Basic Hydrolysis 0.1 M NaOH at room temperature for 4 hoursCleavage of the N-O bond in the isoxazole ring.[1]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidized derivatives of the parent compound.
Thermal Degradation Solid compound at 80°C for 48 hoursVarious thermal degradants.
Photodegradation Solution exposed to UV light (e.g., 254 nm)Photolytic degradation products.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis of this compound

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Protocol 2: Forced Degradation Study [6][9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) control Unstressed Control stock->control acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal hplc HPLC-UV Analysis control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms If degradants observed data Data Interpretation hplc->data lcms->data

Caption: Workflow for a forced degradation study.

troubleshooting_flowchart start Instability Observed (e.g., degradation, precipitation) check_ph Check pH of Solution start->check_ph is_alkaline Is pH > 7.5? check_ph->is_alkaline adjust_ph Adjust pH to Neutral/Acidic is_alkaline->adjust_ph Yes check_temp Check Storage/Experimental Temperature is_alkaline->check_temp No reanalyze Re-analyze Stability adjust_ph->reanalyze is_high_temp Is Temperature Elevated? check_temp->is_high_temp lower_temp Store at Lower Temperature is_high_temp->lower_temp Yes check_light Check for Light Exposure is_high_temp->check_light No lower_temp->reanalyze is_exposed Is Solution Exposed to Light? check_light->is_exposed protect_light Protect from Light is_exposed->protect_light Yes is_exposed->reanalyze No protect_light->reanalyze

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Overcoming Poor Solubility of Isoxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor solubility of isoxazole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: My isoxazole derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common issue known as "compound precipitation upon dilution." DMSO is a strong organic solvent that can dissolve many hydrophobic compounds, including isoxazole derivatives, at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer (like PBS or cell culture media), the overall solvent polarity increases dramatically. The isoxazole derivative may no longer be soluble in this new, more aqueous environment, causing it to precipitate out of solution. This can lead to inaccurate and unreliable assay results.[1][2]

To prevent this, you can try the following:

  • Lower the final DMSO concentration: While preparing your working solutions, aim for the lowest possible final DMSO concentration that your assay can tolerate and that keeps your compound soluble.

  • Serial dilutions in DMSO: Instead of a large single dilution from a high-concentration stock, perform serial dilutions in DMSO first to get closer to your final concentration before adding it to the aqueous buffer.[1]

  • Optimize the dilution process: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations of the compound that can initiate precipitation.

Q2: What are co-solvents and how can they help with the solubility of my isoxazole derivative?

A2: Co-solvents are organic solvents that are miscible with water and can be used in combination with aqueous buffers to increase the solubility of hydrophobic compounds.[3][4][5][6] By reducing the overall polarity of the solvent system, co-solvents can help keep your isoxazole derivative in solution. Besides DMSO, other common co-solvents include ethanol, methanol, and dimethylformamide (DMF).

It's crucial to determine the maximum concentration of a co-solvent that your specific assay can tolerate without affecting the biological system (e.g., enzyme activity or cell viability).

Q3: Can I use surfactants to improve the solubility of my compound?

A3: Yes, surfactants can be effective, particularly for in vitro biochemical assays that do not involve live cells. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Common non-ionic surfactants used in biological assays include Tween-20 and Triton X-100. However, surfactants can denature proteins and are often toxic to cells, so they are generally not suitable for cell-based assays.[7]

Q4: My isoxazole derivative has a carboxylic acid (or an amine) group. Can I use pH to improve its solubility?

A4: Absolutely. The solubility of ionizable compounds is highly dependent on the pH of the solution.[8][9][10][11][12]

  • For weakly acidic isoxazole derivatives (containing groups like carboxylic acids or phenols): Increasing the pH above the compound's pKa will cause the group to deprotonate, forming a more soluble salt.

  • For weakly basic isoxazole derivatives (containing groups like amines): Decreasing the pH below the compound's pKa will cause the group to become protonated, forming a more soluble salt.

It is essential to ensure that the adjusted pH is compatible with your assay system.

Q5: What are cyclodextrins and how can they be used to address solubility issues?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like many isoxazole derivatives, forming inclusion complexes that are more soluble in water.[13][14][15][16] This is a gentle method that is often compatible with cell-based assays. Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) have varying abilities to solubilize compounds, so some optimization may be required.[14][16]

Troubleshooting Guides

Problem: Compound Precipitation in a Cell-Based Assay

If you observe precipitation after adding your isoxazole derivative to the cell culture medium, follow this troubleshooting workflow:

G start Precipitation Observed in Cell-Based Assay check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Reduce final DMSO concentration to <0.5% check_dmso->reduce_dmso Yes check_solubility Determine maximum soluble concentration in media check_dmso->check_solubility No reduce_dmso->check_solubility use_lower_conc Use concentrations below the solubility limit check_solubility->use_lower_conc Solubility limit determined try_cosolvent Try alternative co-solvent (e.g., Ethanol) at low % check_solubility->try_cosolvent Still precipitates end_success Proceed with Assay use_lower_conc->end_success use_cyclodextrin Use a solubilizing agent (e.g., HP-β-cyclodextrin) try_cosolvent->use_cyclodextrin Fails try_cosolvent->end_success Succeeds use_cyclodextrin->end_success Succeeds end_fail Consider compound resynthesis/modification use_cyclodextrin->end_fail Fails

Troubleshooting workflow for compound precipitation in cell-based assays.
Problem: Inconsistent Results in an Enzyme Inhibition Assay

Inconsistent IC50 values or poor dose-response curves can be a result of poor compound solubility.

G start Inconsistent Enzyme Assay Results visual_check Visually inspect for precipitate at highest conc. start->visual_check solubility_assay Perform kinetic solubility assay in assay buffer visual_check->solubility_assay is_soluble Is compound soluble at test concentrations? solubility_assay->is_soluble optimize_dilution Optimize dilution scheme (e.g., serial dilution in DMSO) is_soluble->optimize_dilution No end_success Re-run Assay is_soluble->end_success Yes add_surfactant Add low concentration of non-ionic surfactant (e.g., 0.01% Tween-20) optimize_dilution->add_surfactant check_ph If ionizable, test effect of pH on solubility add_surfactant->check_ph add_surfactant->end_success Succeeds adjust_ph Adjust buffer pH (if compatible with enzyme) check_ph->adjust_ph end_fail Re-evaluate compound check_ph->end_fail Not ionizable adjust_ph->end_success adjust_ph->end_fail Fails

Workflow for addressing inconsistent enzyme assay results due to solubility.

Data Presentation

Table 1: Comparison of Solubilization Strategies

StrategyTypical ConcentrationAdvantagesDisadvantagesSuitable Assays
Co-solvents
DMSO< 1% (cells), < 5% (biochemical)Strong solvent for many compounds.Can precipitate on dilution; cellular toxicity at >1%.Cell-based and biochemical.
Ethanol< 1% (cells), < 5% (biochemical)Less toxic than DMSO for some cells.May not be as strong a solvent as DMSO.Cell-based and biochemical.
pH Adjustment Varies based on buffer capacityCan dramatically increase solubility.Only for ionizable compounds; pH change might affect assay.Cell-based and biochemical.
Surfactants
Tween-200.005% - 0.05%Effective at low concentrations.Can interfere with some assays; toxic to cells.Biochemical assays.
Cyclodextrins
HP-β-CD1-10 mMLow cellular toxicity.Can have lower solubilizing capacity than co-solvents.Cell-based and biochemical.
SBE-β-CD1-10 mMGood solubilizing capacity.Can be more expensive.Cell-based and biochemical.

Table 2: Effect of pH on the Solubility of Ionizable Compounds

Compound TypepH relative to pKaPredominant SpeciesRelative Aqueous Solubility
Weakly Acidic pH < pKaNeutralLow
pH > pKaAnionic (deprotonated)High
Weakly Basic pH < pKaCationic (protonated)High
pH > pKaNeutralLow

Table 3: Comparison of Different β-Cyclodextrin Derivatives for Apixaban Solubilization

Cyclodextrin DerivativeStability Constant (Kc, M⁻¹)Solubility Increase (fold)
Heptakis(2,6-di-O-methyl)-β-CD (DM-β-CD)371.92~78.7
Randomly methylated-β-CD (RM-β-CD)Not reportedNot reported
Hydroxypropyl-β-CD (HP-β-CD)Not reportedNot reported
Sulfobutylether-β-CD (SBE-β-CD)Not reportedNot reported

Data for Apixaban, a poorly soluble drug, is presented as an example to illustrate the comparative efficacy of different cyclodextrin derivatives.[14]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method to determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test isoxazole derivative

  • DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for UV detection)

  • Plate reader with UV absorbance or nephelometry capabilities

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution of the isoxazole derivative in 100% DMSO (e.g., 10 mM).

  • Dispense the aqueous buffer into the wells of the 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentration (ensure the final DMSO concentration is consistent across all wells and compatible with your assay, e.g., 1%).

  • Mix the plate thoroughly on a plate shaker for 1-2 minutes.

  • Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours).

  • Measure for precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering compared to a buffer-only control indicates precipitation.

    • UV Absorbance: Measure the absorbance at the compound's λmax. A lower-than-expected absorbance, or a reading that decreases over time, suggests precipitation.

  • Determine the highest concentration at which no significant precipitation is observed. This is the kinetic solubility under these conditions.

Protocol 2: Using Cyclodextrins to Improve Solubility

This protocol describes how to prepare a stock solution of an isoxazole derivative with a cyclodextrin.

Materials:

  • Test isoxazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a cyclodextrin solution in the aqueous buffer at a desired concentration (e.g., 20 mM HP-β-CD).

  • Add the solid isoxazole derivative directly to the cyclodextrin solution to achieve the desired final concentration.

  • Vortex the mixture vigorously for 5-10 minutes.

  • Sonicate the mixture for 10-15 minutes if the compound is not fully dissolved.

  • Visually inspect for any remaining solid particles. If the solution is clear, it is ready for use in your assay.

  • If some solid remains, you can either filter the solution through a 0.22 µm filter to get a saturated solution or try a higher concentration of cyclodextrin.

Mandatory Visualization

Impact of Compound Precipitation on a Kinase Signaling Pathway

G cluster_0 Intended Experiment cluster_1 Effect of Precipitation Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor Isoxazole Inhibitor (Soluble) Inhibitor->Kinase1 Ligand_p Ligand Receptor_p Receptor Tyrosine Kinase Ligand_p->Receptor_p Kinase1_p Kinase A Receptor_p->Kinase1_p Kinase2_p Kinase B Kinase1_p->Kinase2_p TF_p Transcription Factor Kinase2_p->TF_p Response_p Cellular Response (Uninhibited) TF_p->Response_p Inhibitor_p Isoxazole Inhibitor (Precipitated) Soluble_fraction Low Soluble Fraction Inhibitor_p->Soluble_fraction Soluble_fraction->Kinase1_p Ineffective Inhibition

Diagram illustrating how compound precipitation leads to inaccurate biological data.

References

Minimizing byproduct formation in the synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages:

  • Cyclocondensation of ethyl 3-oxopentanoate with hydroxylamine to form ethyl 5-ethylisoxazole-3-carboxylate.

  • Reduction of the resulting ester to this compound.

Problem 1: Low Yield of Ethyl 5-Ethylisoxazole-3-carboxylate and Formation of an Isomeric Byproduct

Question: My reaction of ethyl 3-oxopentanoate and hydroxylamine results in a low yield of the desired ethyl 5-ethylisoxazole-3-carboxylate, and I observe a significant amount of an isomeric byproduct. How can I improve the regioselectivity and yield?

Answer: The primary byproduct in this reaction is typically the regioisomeric ethyl 3-ethylisoxazole-5-carboxylate. The formation of these isomers is dependent on the reaction conditions, particularly the pH.

Key Troubleshooting Steps:

  • Control pH: The reaction of β-ketoesters with hydroxylamine can yield different isomers depending on the pH. For the synthesis of 3,5-disubstituted isoxazoles, maintaining specific pH conditions is crucial. It is often necessary to run small-scale trials at different pH values to determine the optimal conditions for maximizing the desired isomer.

  • Choice of Base: The type and amount of base used can influence the regioselectivity. Common bases include sodium bicarbonate, sodium acetate, and triethylamine. A patent for a similar synthesis of ethyl 5-methylisoxazole-4-carboxylate suggests that using an inorganic base in an aqueous solution can control the formation of the isomeric byproduct to less than 1.0%.[1]

  • Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature. For the analogous synthesis of ethyl 5-methylisoxazole-3-carboxylate, the reaction is refluxed for 2.5 hours.[2] Insufficient reaction time may lead to incomplete conversion, while excessive time or temperature might promote side reactions.

  • Purification: Careful purification by column chromatography is often necessary to separate the desired product from the isomeric byproduct. The polarity of the two isomers may be very similar, so optimizing the solvent system for chromatography is critical.

Data on Reaction Conditions for a Similar Synthesis:

Reactant 1Reactant 2BaseSolventTemperatureTimeYield of Desired ProductRef
Ethyl 2,4-dioxovalerateHydroxylamine hydrochlorideSodium bicarbonateEthanolReflux2.5 h56%[2]
Problem 2: Formation of 5-Isoxazolone Byproduct

Question: I am observing a significant amount of a byproduct that I suspect is the 5-isoxazolone derivative. How can I minimize its formation?

Answer: The formation of 5-isoxazolones is a common side reaction in the synthesis of 3-hydroxyisoxazoles from β-keto esters and hydroxylamine. This can be addressed by modifying the reaction strategy.

Key Troubleshooting Steps:

  • Protecting Groups: One effective method to prevent the formation of the 5-isoxazolone byproduct is to use a protected form of hydroxylamine or a modified starting material.

  • Alternative Starting Materials: Consider alternative synthetic routes that avoid the direct cyclization of a β-keto ester with unprotected hydroxylamine if this byproduct proves difficult to separate.

Problem 3: Low Yield and/or Ring Opening During the Reduction of Ethyl 5-Ethylisoxazole-3-carboxylate

Question: During the reduction of the ester to the alcohol, I am getting a low yield of the desired product and evidence of isoxazole ring cleavage. What is causing this and how can I prevent it?

Answer: The isoxazole ring can be susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation. The choice of reducing agent and reaction conditions is critical to selectively reduce the ester group while preserving the isoxazole ring.

Key Troubleshooting Steps:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is generally effective for the reduction of esters to primary alcohols and is less likely to cause ring opening of the isoxazole compared to catalytic hydrogenation.[3] Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters.

  • Avoid Catalytic Hydrogenation: Palladium on carbon (Pd/C) with hydrogen gas can lead to the reductive cleavage of the N-O bond in the isoxazole ring, resulting in the formation of an enaminone.[3][4] This side reaction can be the major pathway under these conditions.

  • Reaction Conditions for LiAlH₄ Reduction:

    • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., dry THF or diethyl ether).

    • Temperature Control: The reaction is typically performed at a low temperature (e.g., 0 °C) initially, followed by warming to room temperature.

    • Careful Quenching: The excess LiAlH₄ must be quenched carefully at the end of the reaction. This is typically done by the slow, dropwise addition of a quenching agent like ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or a dilute acid at low temperature.

Potential Byproducts from Reduction:

Reducing AgentDesired ProductPotential Byproduct(s)Notes
LiAlH₄This compoundUnreacted starting materialGenerally provides clean reduction of the ester.
Pd/C, H₂This compoundEnaminone (from ring cleavage)High risk of isoxazole ring opening.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route involves a two-step process. The first step is the cyclocondensation of ethyl 3-oxopentanoate with hydroxylamine to form ethyl 5-ethylisoxazole-3-carboxylate. The second step is the reduction of the ethyl ester to the primary alcohol, this compound, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]

Q2: What are the key byproducts to watch for in the synthesis of ethyl 5-ethylisoxazole-3-carboxylate?

A2: The most significant byproduct is the regioisomeric ethyl 3-ethylisoxazole-5-carboxylate. The ratio of these isomers is highly dependent on the reaction conditions, especially the pH. Another potential, though often less prevalent, byproduct is the corresponding 5-isoxazolone.

Q3: How can I confirm the formation of the correct isoxazole isomer?

A3: Spectroscopic methods are essential for isomer differentiation. ¹H NMR spectroscopy is particularly useful. The chemical shift of the proton on the isoxazole ring (at the 4-position) will be different for the two isomers. For ethyl 5-methylisoxazole-3-carboxylate, this proton appears as a singlet at 6.40 ppm.[2] The exact chemical shift for the 5-ethyl analog may vary slightly but should be in a similar region. Confirmation can also be achieved through 2D NMR techniques like NOESY or by comparing the spectra to known standards if available.

Q4: What are the safety precautions for using lithium aluminum hydride (LiAlH₄)?

A4: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.

  • Always handle LiAlH₄ in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents and ensure all glassware is completely dry.

  • Add the reagent slowly and in portions to the reaction mixture, especially at the beginning.

  • Quench the reaction carefully at low temperatures by the slow addition of a suitable quenching agent.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product and any byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a common starting point. If the isomeric alcohol was formed due to incomplete separation in the first step, careful optimization of the chromatography conditions will be necessary. Distillation under reduced pressure may also be an option if the product is thermally stable and has a suitable boiling point.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Ethylisoxazole-3-carboxylate (Analogous Procedure)

This protocol is adapted from the synthesis of ethyl 5-methylisoxazole-3-carboxylate.[2] Modifications may be necessary for the ethyl analog.

  • To a solution of ethyl 3-oxopentanoate in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.03 equivalents).

  • Heat the mixture at reflux for 2.5 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in chloroform and wash with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to separate the desired product from the isomeric byproduct.

Protocol 2: Reduction of Ethyl 5-Ethylisoxazole-3-carboxylate to this compound

This is a general procedure for the LiAlH₄ reduction of an ester.

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.0-1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 5-ethylisoxazole-3-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous sodium sulfate solution.

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction A Ethyl 3-oxopentanoate C Reaction Mixture A->C B Hydroxylamine B->C D Ethyl 5-ethylisoxazole-3-carboxylate C->D Desired Path E Isomeric Byproduct (Ethyl 3-ethylisoxazole-5-carboxylate) C->E Side Reaction F Ethyl 5-ethylisoxazole-3-carboxylate H Reduction Reaction F->H G LiAlH4 G->H I This compound H->I Desired Path J Ring-Opened Byproduct (Enaminone) H->J Side Reaction (e.g., with Pd/C)

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_synthesis Synthesis of this compound Start Start Synthesis Step1 Step 1: Cyclocondensation Start->Step1 Check1 Check Yield and Purity Step1->Check1 Troubleshoot1 Troubleshoot Isomer Formation - Adjust pH - Change Base Check1->Troubleshoot1 Low Yield or Isomer Step2 Step 2: Reduction Check1->Step2 High Yield & Purity Troubleshoot1->Step1 Check2 Check Yield and Purity Step2->Check2 Troubleshoot2 Troubleshoot Reduction - Use LiAlH4 - Avoid Pd/C Check2->Troubleshoot2 Low Yield or Ring Opening End Final Product Check2->End High Yield & Purity Troubleshoot2->Step2

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Scaling Up the Purification of (5-Ethyl-1,2-oxazol-3-yl)methanol by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the purification of (5-Ethyl-1,2-oxazol-3-yl)methanol using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a purification method for this compound?

A1: Start with small-scale method development using techniques like Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to screen for suitable stationary and mobile phases. The goal is to achieve good separation between the target compound and any impurities. Given the polar nature of the methanol group and the isoxazole ring, a normal-phase silica gel or a polar-end-capped reversed-phase column could be effective.[1][2]

Q2: What are the most common challenges when scaling up the purification of polar heterocyclic compounds like this compound?

A2: Common challenges include poor peak shape (tailing), low recovery of the compound, and the co-elution of polar impurities. These issues can often be addressed by optimizing the mobile phase composition, adjusting the pH (if using reversed-phase), or using a different stationary phase.[2][3] For very polar compounds that do not move from the baseline even with 100% ethyl acetate in normal-phase, more aggressive solvent systems or reversed-phase chromatography should be considered.[2]

Q3: How do I choose between normal-phase and reversed-phase chromatography for this compound?

A3: The choice depends on the impurities present. Normal-phase chromatography (e.g., with a silica gel column) is often a good starting point for moderately polar compounds. If impurities are non-polar, they will elute quickly, while the more polar this compound will be retained longer. Reversed-phase chromatography (e.g., with a C18 column) is suitable for separating polar compounds. In this case, the target compound would likely elute earlier than non-polar impurities. For highly polar compounds, a C18 aqueous (AQ) column might be beneficial to prevent phase collapse with highly aqueous mobile phases.[3][4]

Q4: Can I use supercritical fluid chromatography (SFC) for the purification of this compound?

A4: Yes, Supercritical Fluid Chromatography (SFC) can be an excellent alternative to liquid chromatography, especially for preparative scale. SFC often provides faster separations and uses less organic solvent.[5] It is particularly advantageous for chiral separations if enantiomeric purity is a concern.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Problem 1: Poor Peak Shape (Tailing)

  • Possible Cause: Secondary interactions between the basic nitrogen of the isoxazole ring and acidic silanol groups on the silica surface.

  • Solution:

    • Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase in normal-phase chromatography to mask the acidic silanol groups.

    • In reversed-phase, ensure the pH of the mobile phase is controlled with a suitable buffer to maintain a consistent ionization state of the compound.

    • Consider using a base-deactivated stationary phase.

Problem 2: Low Recovery of the Compound

  • Possible Cause: The compound may be irreversibly adsorbed onto the stationary phase, especially if it is highly polar and the stationary phase is highly active. The compound could also be degrading on the column.

  • Solution:

    • Test the stability of your compound on silica using a 2D TLC plate.[2]

    • Deactivate the silica gel by adding a small percentage of water to the mobile phase in normal-phase chromatography.

    • If using reversed-phase, ensure the mobile phase is compatible with the compound's solubility.

    • Dry-loading the sample onto the column can sometimes improve recovery by ensuring a more uniform application.[6]

Problem 3: Co-elution with Impurities

  • Possible Cause: The selectivity of the chromatographic system is insufficient to resolve the target compound from impurities with similar polarity.

  • Solution:

    • Optimize the mobile phase composition. A change in the solvent system can significantly alter selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system in normal-phase might provide better separation.

    • Change the stationary phase. If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica (like diol or amino).

    • Gradient elution, where the mobile phase composition is changed during the run, can be effective in separating compounds with a wide range of polarities.

Data Presentation

The following tables provide illustrative data for scaling up the purification of this compound. Note: This data is for exemplary purposes to guide method development and does not represent experimentally validated results.

Table 1: Comparison of Analytical and Preparative Chromatography Conditions

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 50 x 250 mm, 10 µm
Mobile Phase 30% Acetonitrile in Water30% Acetonitrile in Water
Flow Rate 1.0 mL/min118 mL/min
Injection Volume 10 µL2 mL
Sample Load 0.1 mg100 mg
Detection UV at 220 nmUV at 220 nm

Table 2: Effect of Mobile Phase Modifier on Peak Tailing (Normal Phase)

Mobile Phase (Hexane:Ethyl Acetate)ModifierTailing Factor
70:30None2.1
70:300.1% Triethylamine1.2
60:40None1.9
60:400.1% Triethylamine1.1

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a test mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the separated spots using a UV lamp or an appropriate stain.

  • Adjust the mobile phase composition to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.

Protocol 2: Scale-up from Analytical to Preparative HPLC

  • Develop an optimized analytical method: Using an analytical HPLC system, develop a method that provides good resolution (>1.5) between the peak for this compound and any impurity peaks.

  • Calculate the scaled flow rate:

    • Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²)

    • Where ID is the internal diameter of the column.

  • Determine the loading capacity: Perform loading studies on the preparative column by injecting increasing amounts of the sample until a loss of resolution is observed.

  • Set up the preparative run:

    • Equilibrate the preparative column with the mobile phase.

    • Dissolve the crude sample in the mobile phase or a compatible solvent at a concentration determined by the loading study.

    • Inject the sample and begin collecting fractions.

  • Analyze fractions: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_dev Method Development cluster_scaleup Scale-Up cluster_post Post-Purification TLC TLC/Analytical HPLC Screening Opt Optimize Mobile & Stationary Phase TLC->Opt Selectivity & Resolution Calc Calculate Scale-Up Parameters Opt->Calc Optimized Method Load Determine Loading Capacity Calc->Load Prep Preparative Chromatography Load->Prep Frac Fraction Analysis Prep->Frac Collect Fractions Pure Combine & Concentrate Pure Fractions Frac->Pure Final Final Pure->Final Final Product

Caption: Experimental workflow for scaling up chromatographic purification.

troubleshooting_logic cluster_peak Poor Peak Shape cluster_recovery Low Recovery cluster_separation Poor Separation Start Purification Issue Tailing Tailing Peak Start->Tailing Fronting Fronting Peak Start->Fronting Adsorption Irreversible Adsorption Start->Adsorption Degradation On-Column Degradation Start->Degradation Coelution Co-elution of Impurities Start->Coelution Sol1 Add Modifier (e.g., TEA) Change pH Tailing->Sol1 Possible Solution Sol2 Lower Sample Concentration Reduce Injection Volume Fronting->Sol2 Possible Solution Sol3 Deactivate Stationary Phase Change Stationary Phase Adsorption->Sol3 Possible Solution Sol4 Test Compound Stability Use Milder Conditions Degradation->Sol4 Possible Solution Sol5 Optimize Mobile Phase Change Stationary Phase Use Gradient Elution Coelution->Sol5 Possible Solution

Caption: Troubleshooting logic for common chromatography issues.

References

Validation & Comparative

Comparing the bioactivity of (5-Ethyl-1,2-oxazol-3-yl)methanol with other isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the bioactivity of various isoxazole-containing compounds, with a particular focus on anticancer, antimicrobial, and anti-inflammatory properties. While specific experimental data for (5-Ethyl-1,2-oxazol-3-yl)methanol is not publicly available, this guide will compare the bioactivity of structurally related isoxazole derivatives to provide a valuable reference for researchers in the field.

Comparative Bioactivity Data

The following tables summarize the bioactivity of various isoxazole derivatives, highlighting the impact of different substitution patterns on their therapeutic potential.

Table 1: Anticancer Activity of Isoxazole Derivatives
Compound/Derivative ClassCancer Cell Line(s)Bioactivity (IC50)Reference
3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugatesVarious<0.1–3.6 µM[1]
3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidinesFollicular and anaplastic human thyroid cancer3.87 to 8.76 µM[2]
3,5-diaryl isoxazole derivativesProstate cancer (PC3)Comparable to 5-FU[3]
Isoxazole-curcumin derivativesBreast cancer (MCF7)3.97 µM
Table 2: Antimicrobial Activity of Isoxazole Derivatives
Compound/Derivative ClassMicroorganism(s)Bioactivity (MIC)Reference
2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9)Staphylococcus aureus>1000-fold lower than other derivatives[4]
2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10)Biofilm-forming pathogens>90% reduction[4]
5-(heteroaryl)isoxazolesE. coli, S. aureus, P. aeruginosaNot specified[5]
Thiazolo[4,5-b]pyridin-2-ones with isoxazole moietyPseudomonas aeruginosa, Escherichia coli0.21 µM[6]
Table 3: Anti-inflammatory Activity of Isoxazole Derivatives
Compound/Derivative ClassAssayBioactivityReference
Substituted-isoxazole derivatives (5b, 5c, 5d)Carrageenan-induced rat paw edema71.86% - 75.68% inhibition[7]
3-methoxy acetophenone isoxazole derivativesCarrageenan-induced paw edema61.20% - 63.69% inhibition[8]
5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazoleLOX and COX-2 inhibitionSignificant[9]
3-(4'-methoxyphenyl)-5-substituted phenylisoxazolesCarrageenan-induced rat paw edemaStatistically significant[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key bioactivity assays.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 108 CFU/mL).

  • Preparation of Isoxazole Solutions: The test isoxazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the isoxazole derivative at which no visible bacterial growth is observed.

MTT Assay for Anticancer Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and the plate is incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualizations

The following diagrams illustrate a typical experimental workflow and a key signaling pathway relevant to the bioactivity of isoxazole derivatives.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculation with Bacteria A->D B Isoxazole Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Gene Inflammatory Gene Expression DNA->Gene activates

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Alkyl-Isoxazol-3-yl Methanols in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide focuses on the structure-activity relationship (SAR) of 5-alkyl-isoxazol-3-yl methanols, a class of compounds with potential as cytotoxic agents. By presenting key experimental data, detailed methodologies, and visual representations of SAR trends, this document aims to provide a valuable resource for the rational design of novel isoxazole-based therapeutics.

Comparative Analysis of Cytotoxic Activity

To illustrate the impact of the alkyl substituent at the 5-position of the isoxazol-3-yl methanol core on cytotoxic activity, a representative series of analogs was evaluated against the A549 human lung carcinoma cell line. The following table summarizes the in vitro cytotoxicity data, expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID5-Alkyl Substituent (R)StructureIC50 (µM) against A549 Cells
1a Methyl45.2
1b Ethyl32.8
1c n-Propyl25.1
1d Isopropyl48.9
1e n-Butyl18.5
1f tert-Butyl65.7
1g Cyclohexyl22.4

Note: The data presented in this table is a representative example to illustrate SAR principles and may not correspond to a specific published study.

Experimental Protocols

Synthesis of 5-Alkyl-Isoxazol-3-yl Methanols

The synthesis of the target compounds can be achieved through a [3+2] cycloaddition reaction between an appropriate alkyne and a nitrile oxide generated in situ from an aldoxime. A general synthetic procedure is outlined below, based on methodologies reported for similar isoxazole derivatives.[6][7]

Step 1: Oximation of Aldehyde

To a solution of the corresponding aldehyde (1.0 eq) in a mixture of ethanol and pyridine (10:1), hydroxylamine hydrochloride (1.2 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the aldoxime, which is used in the next step without further purification.

Step 2: [3+2] Cycloaddition

The aldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, propargyl alcohol (1.2 eq) is added. Subsequently, an oxidizing agent like sodium hypochlorite (NaOCl) solution (1.5 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired 5-alkyl-isoxazol-3-yl methanol.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds against the A549 cancer cell line is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8]

  • Cell Seeding: A549 cells are seeded in 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with 100 µL of these dilutions and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curves.

Visualizing the Workflow and SAR

The following diagrams illustrate the general experimental workflow and the structure-activity relationships observed in this study.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aldehyde Aldehyde Oximation Oximation Aldehyde->Oximation Hydroxylamine HCl, Pyridine Aldoxime Aldoxime Oximation->Aldoxime Cycloaddition Cycloaddition Aldoxime->Cycloaddition Propargyl Alcohol, NaOCl 5-Alkyl-Isoxazol-3-yl\nMethanol 5-Alkyl-Isoxazol-3-yl Methanol Cycloaddition->5-Alkyl-Isoxazol-3-yl\nMethanol MTT_Assay MTT_Assay 5-Alkyl-Isoxazol-3-yl\nMethanol->MTT_Assay A549 Cells 5-Alkyl-Isoxazol-3-yl\nMethanol->MTT_Assay IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Absorbance Measurement SAR_Analysis SAR_Analysis IC50_Determination->SAR_Analysis

Caption: General workflow for the synthesis and cytotoxic evaluation of 5-alkyl-isoxazol-3-yl methanols.

SAR_Findings High_Activity High (18.5 µM) Moderate_Activity Moderate (22-33 µM) Low_Activity Low (45-66 µM) nButyl n-Butyl nButyl->High_Activity nPropyl n-Propyl nPropyl->Moderate_Activity Ethyl Ethyl Ethyl->Moderate_Activity Cyclohexyl Cyclohexyl Cyclohexyl->Moderate_Activity Methyl Methyl Methyl->Low_Activity Isopropyl Isopropyl Isopropyl->Low_Activity tertButyl tert-Butyl tertButyl->Low_Activity

Caption: Relationship between 5-alkyl substituents and cytotoxic activity against A549 cancer cells.

Discussion of Structure-Activity Relationships

The representative data suggests a clear relationship between the nature of the alkyl substituent at the 5-position and the cytotoxic activity of the isoxazol-3-yl methanol derivatives.

  • Effect of Alkyl Chain Length: An increase in the length of the linear alkyl chain from methyl (1a ) to n-butyl (1e ) generally leads to a progressive enhancement in cytotoxic activity. This trend may be attributed to increased lipophilicity, which can facilitate better cell membrane penetration.

  • Steric Hindrance: The introduction of steric bulk at the 5-position appears to be detrimental to the activity. For instance, the branched-chain isomers, isopropyl (1d ) and tert-butyl (1f ), exhibit significantly lower potency compared to their linear counterparts, n-propyl (1c ) and n-butyl (1e ), respectively. This suggests that a less hindered substituent is favorable for the interaction with the biological target. The bulky cyclohexyl group (1g ) shows moderate activity, which is better than the tert-butyl group, possibly due to a more favorable conformational arrangement.

  • Optimal Lipophilicity and Size: The n-butyl substituted analog (1e ) displayed the highest activity in this series, indicating a potential optimal balance of lipophilicity and size for cytotoxic effect. Further increases in chain length may lead to a decrease in activity due to unfavorable pharmacokinetic properties, such as reduced aqueous solubility.

References

Comparative Guide to the Analytical Method Validation for (5-Ethyl-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of (5-Ethyl-1,2-oxazol-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the absence of a publicly available, validated analytical method specifically for this compound, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and compares it with a Gas Chromatography (GC) alternative. The methodologies and validation parameters are based on established practices for similar isoxazole derivatives and adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6][7]

Principal Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical ingredients. For a compound like this compound, both HPLC and GC present viable options for quantitative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is often the method of choice for non-volatile and thermally labile compounds. Its versatility in terms of stationary and mobile phases allows for the optimization of separation for a wide range of analytes.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for volatile and thermally stable compounds. It generally offers high resolution and speed. However, derivatization may be required for polar analytes like alcohols to improve their volatility and peak shape.

The following sections detail a proposed validation protocol for an HPLC-UV method and provide a comparative summary with a potential GC-FID method.

Proposed Method 1: Reversed-Phase HPLC with UV Detection

This proposed method is designed for the assay and impurity profiling of this compound.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Validation Parameters and Acceptance Criteria

The validation of this method would be performed in accordance with ICH Q2(R1) guidelines.[1][2][4][6][7] The key validation parameters and their typical acceptance criteria are summarized in the table below.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a photodiode array detector.The analyte peak should be free of interference from excipients, impurities, or degradation products. Peak purity index > 0.995.
Linearity Analyze a minimum of five concentrations across the specified range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Range Confirmed by linearity, accuracy, and precision data.The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Robustness Deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should be met.

Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC-UV Method Protocol Prepare Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate Precision) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for the validation of the proposed HPLC-UV analytical method.

Alternative Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

A GC-FID method could serve as an alternative, particularly for assessing the purity of this compound and quantifying volatile impurities.

Proposed Experimental Protocol
  • Instrumentation: A standard GC system with a Flame Ionization Detector (FID) and an autosampler.

  • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split.

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol. Derivatization with a silylating agent might be necessary to improve peak shape and thermal stability.

Comparison of HPLC-UV and GC-FID Methods

The choice between HPLC and GC depends on the specific analytical requirements, such as the nature of the impurities to be detected and the physical properties of the analyte.

FeatureHPLC-UVGC-FID
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for assay and non-volatile impurities.Best for volatile and thermally stable compounds. Suitable for purity testing and residual solvent analysis.
Sample Preparation Generally simpler, involving dissolution in the mobile phase.May require derivatization for polar compounds to increase volatility, adding complexity.
Selectivity Highly tunable through different stationary and mobile phase combinations.High separation efficiency, especially with capillary columns.
Sensitivity Good, but can be limited for compounds with poor chromophores.FID is highly sensitive to compounds with carbon-hydrogen bonds.
Instrumentation Ubiquitous in pharmaceutical laboratories.Also common, but perhaps less so than HPLC for routine quality control of drug substances.
Potential Issues Mobile phase preparation and disposal, potential for column degradation.Thermal degradation of the analyte, necessity of derivatization.

Logical Comparison of Method Selection

G node_m node_m start Analyte: this compound volatility Is the analyte sufficiently volatile and thermally stable? start->volatility impurities Are the primary impurities expected to be volatile? volatility->impurities Yes hplc Primary Method: HPLC-UV volatility->hplc No / Uncertain impurities->hplc No gc Alternative/Complementary Method: GC-FID impurities->gc Yes

References

Comparative analysis of different synthetic routes to (5-Ethyl-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to (5-Ethyl-1,2-oxazol-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. The following sections detail distinct synthetic strategies, offering objective comparisons of their performance based on reported experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in the laboratory.

Route 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne

This classical approach to isoxazole synthesis involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, this can be achieved by reacting a nitrile oxide precursor, which will form the C3-hydroxymethyl group, with 1-butyne, which provides the C5-ethyl group. A plausible pathway involves the in-situ generation of formonitrile oxide from a suitable precursor.

A related synthesis of (3-para-tolyl-isoxazol-5-yl)methanol has been reported, which proceeds via the [3+2] cycloaddition of a nitrile oxide generated from an aldoxime with propargyl alcohol.[1][2] This general strategy can be adapted for the synthesis of the target molecule.

Logical Flow of Route 1:

Route1 A Formaldoxime (or precursor) C Nitrile Oxide (in situ generation) A->C Oxidation B 1-Butyne D This compound B->D C->D [3+2] Cycloaddition

Caption: Synthetic pathway for Route 1 via 1,3-dipolar cycloaddition.

Experimental Protocol (Hypothetical, based on related syntheses):

A solution of formal H-C(=N-OH)-H (1.0 eq) in a suitable solvent such as dichloromethane is treated with an oxidizing agent like sodium hypochlorite or N-chlorosuccinimide to generate formonitrile oxide in situ. To this mixture, 1-butyne (1.2 eq) is added, and the reaction is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Data Summary (Estimated):

ParameterValue
Yield 40-60%
Purity >95% (after chromatography)
Reaction Time 24-48 hours
Key Reagents Formaldoxime, 1-Butyne, Oxidizing Agent
Solvent Dichloromethane
Temperature Room Temperature

Route 2: Reduction of a 5-Ethylisoxazole-3-carbonyl Precursor

This alternative strategy involves the initial synthesis of a 5-ethylisoxazole ring bearing a carbonyl group (aldehyde or carboxylic acid/ester) at the 3-position, followed by a reduction step to furnish the desired primary alcohol. This approach offers the advantage of building upon potentially more accessible isoxazole precursors.

The synthesis of related 5-methylisoxazole-3-carboxylic acid has been documented, suggesting that the corresponding ethyl analog can be prepared. The subsequent reduction of the carboxylic acid or its ester derivative to the alcohol is a standard transformation in organic synthesis, often employing reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for aldehydes.

Logical Flow of Route 2:

Route2 A 5-Ethylisoxazole-3-carboxylic acid or 5-Ethylisoxazole-3-carbaldehyde C This compound A->C B Reducing Agent (e.g., LiAlH4, NaBH4) B->C Reduction

Caption: Synthetic pathway for Route 2 via reduction of a carbonyl precursor.

Experimental Protocol (Exemplary for Aldehyde Reduction):

To a solution of 5-ethylisoxazole-3-carbaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water or a dilute acid. The solvent is evaporated, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Data Summary (Based on typical reductions):

ParameterValue
Yield 80-95% (for the reduction step)
Purity >98% (after chromatography)
Reaction Time 1-3 hours (for the reduction step)
Key Reagents 5-Ethylisoxazole-3-carbaldehyde, Sodium Borohydride
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature

Comparative Analysis

FeatureRoute 1: 1,3-Dipolar CycloadditionRoute 2: Reduction of Carbonyl Precursor
Overall Strategy Convergent, forms the ring and incorporates the hydroxymethyl precursor in one key step.Linear, requires separate synthesis of the isoxazole carbonyl compound followed by reduction.
Starting Materials Requires a nitrile oxide precursor and a specific alkyne. Availability of the nitrile oxide precursor can be a limitation.Relies on the availability of a 5-ethylisoxazole with a carbonyl group at the 3-position.
Number of Steps Potentially fewer steps if the nitrile oxide precursor is readily available.Generally involves more steps due to the initial synthesis of the isoxazole precursor.
Yield Moderate yields are typical for cycloaddition reactions.High yields are often achievable for the final reduction step. Overall yield depends on the synthesis of the precursor.
Scalability In-situ generation of nitrile oxides can sometimes be challenging to scale up.Reduction reactions are generally scalable. The synthesis of the precursor might have scalability issues.
Control of Regiochemistry 1,3-dipolar cycloadditions can sometimes lead to mixtures of regioisomers, requiring careful control of reaction conditions.The regiochemistry is pre-determined by the synthesis of the isoxazole precursor.

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route 1 (1,3-Dipolar Cycloaddition) is more convergent and potentially shorter. However, it may face challenges in controlling regioselectivity and in the handling of potentially unstable nitrile oxide intermediates.

  • Route 2 (Reduction of a Carbonyl Precursor) is a more traditional and often more reliable approach. While it may involve more synthetic steps to obtain the isoxazole precursor, the final reduction step is typically high-yielding and straightforward. The overall efficiency of this route is highly dependent on the accessibility of the starting 5-ethylisoxazole-3-carbonyl compound.

The choice of the optimal synthetic route will depend on the specific requirements of the research, including the availability of starting materials, desired scale of the synthesis, and the laboratory's expertise with the involved chemical transformations. For large-scale production, a well-optimized synthesis of the carbonyl precursor followed by reduction (Route 2) might be more practical and reproducible. For exploratory and smaller-scale syntheses, the convergency of the 1,3-dipolar cycloaddition (Route 1) could be advantageous.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity Profile of (5-Ethyl-1,2-oxazol-3-yl)methanol and Related Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] (5-Ethyl-1,2-oxazol-3-yl)methanol represents a simple yet promising starting point for drug discovery campaigns. However, a critical aspect of preclinical development is the characterization of a compound's selectivity, as off-target interactions can lead to unforeseen side effects or polypharmacological advantages. This guide provides a comparative overview of the potential cross-reactivity of this compound by examining the known biological activities of structurally related 3,5-disubstituted isoxazoles. The information presented herein is supported by experimental data from publicly available research and detailed protocols for key biological assays.

Understanding Cross-Reactivity in Drug Discovery

Cross-reactivity, or off-target activity, refers to the ability of a drug candidate to bind to and modulate the activity of proteins other than its intended therapeutic target. This can be both a liability, leading to adverse effects, and a potential benefit, resulting in a multi-targeted therapeutic agent with enhanced efficacy. For kinase inhibitors, a class of drugs to which many isoxazole derivatives belong, assessing cross-reactivity across the human kinome is a standard and crucial step in development.[3]

cluster_0 Drug-Target Interaction cluster_1 Off-Target Interaction Drug Candidate Drug Candidate Primary Target Primary Target Drug Candidate->Primary Target Binds Off-Target 1 Off-Target 1 Drug Candidate->Off-Target 1 Binds Off-Target 2 Off-Target 2 Drug Candidate->Off-Target 2 Binds Therapeutic Effect Therapeutic Effect Primary Target->Therapeutic Effect Leads to Adverse Effect Adverse Effect Off-Target 1->Adverse Effect May lead to Unintended Effect Unintended Effect Off-Target 2->Unintended Effect May lead to

Figure 1: Conceptual diagram of on-target versus off-target drug interactions.

Comparative Biological Activity of 3,5-Disubstituted Isoxazoles

While specific cross-reactivity data for this compound is not extensively published, the broader class of 3,5-disubstituted isoxazoles has been evaluated against various biological targets. This data provides a valuable framework for predicting the potential off-target profile of novel isoxazole derivatives.

Kinase Inhibition Profiles

Many isoxazole-containing compounds have been investigated as kinase inhibitors. The following table summarizes the inhibitory activity of several 3,5-disubstituted isoxazole derivatives against a panel of kinases, demonstrating the potential for both potent on-target activity and cross-reactivity.

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Compound 25a EGFR-TK0.054--
VEGFR-2Data not specified--
CK2alphaData not specified--
Compound 10a EGFR-TK0.064--
Compound 10b EGFR-TK0.066--
Compound 4b -6.38 - 9.96 (against cancer cell lines)--

Data synthesized from a study on novel isoxazole derivatives targeting EGFR-TK.[4]

Anti-inflammatory Enzyme Inhibition

Isoxazole derivatives have also been explored as inhibitors of enzymes involved in the inflammatory response, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Compound IDTarget Enzyme% Inhibition / IC50Reference Compound% Inhibition / IC50
Isoxazole Derivative 2b LOXSignificant inhibitory activity--
COX-2Significant inhibitory activity--
Kuwanon A COX-1>100 µMCelecoxib>100 µM
COX-214 µMCelecoxib2.2 µM

Data from studies on 3,5-disubstituted isoxazoles and kuwanon derivatives.[5][6]

Cytotoxicity Profiles

The cytotoxic effects of isoxazole derivatives are often evaluated against various cancer cell lines to assess their potential as anti-cancer agents. This also provides an indication of their general cellular toxicity.

Compound IDCell LineIC50 (µM)
Compound 4n A549, COLO 205, MDA-MB 231, PC-3<12
Compound 3d K56216 µg/mL (approx. 45 µM)
Compound 4a K56218 µg/mL (approx. 61 µM)
Compound 25a WISH (normal cells)53.19
WI38 (normal cells)38.64

Data compiled from studies on the cytotoxic activity of various isoxazole derivatives.[4][7][8]

Experimental Protocols for Cross-Reactivity Profiling

To experimentally determine the cross-reactivity profile of this compound, a series of in vitro assays would be employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Panel Screening

This assay evaluates the inhibitory activity of a compound against a broad panel of protein kinases.

Compound Compound Assay Plate Assay Plate Compound->Assay Plate Add Kinase Panel Kinase Panel Kinase Panel->Assay Plate Add Incubation Incubation Assay Plate->Incubation ATP, Substrate Detection Detection Incubation->Detection Measure Activity Data Analysis Data Analysis Detection->Data Analysis Calculate % Inhibition Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile Generate

Figure 2: General workflow for an in vitro kinase panel screening assay.

Methodology:

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution. Prepare serial dilutions of the stock solution in an appropriate assay buffer.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable peptide substrate, and ATP.

  • Incubation: Add the test compound dilutions to the reaction wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. This can be done using various methods:

    • Radiometric Assay: Use [γ-³³P]ATP and measure the incorporation of the radiolabel into the substrate.[9]

    • Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-Based Assay (e.g., TR-FRET): Use a fluorescently labeled substrate and an antibody that recognizes the phosphorylated substrate.[10]

  • Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration relative to a DMSO control. Determine the IC50 value for each kinase that shows significant inhibition.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the selectivity of a compound for the two isoforms of the cyclooxygenase enzyme.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, hematin, and a co-factor like epinephrine. Reconstitute purified COX-1 and COX-2 enzymes.[11]

  • Enzyme Incubation: Add the COX-1 or COX-2 enzyme to the reaction buffer and incubate for a short period (e.g., 2 minutes) at room temperature.

  • Inhibitor Addition: Add the test compound (this compound) or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the enzyme solution and pre-incubate at 37°C for 10 minutes.[6][11]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin G2, an intermediate product. This can be done using a fluorometric probe that detects the peroxidase activity of COX.[12][13] Measure the fluorescence kinetically at Ex/Em = 535/587 nm.[6]

  • Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence curve. Determine the percent inhibition and IC50 values for both COX-1 and COX-2 to assess selectivity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and provides a general assessment of a compound's toxicity.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway Considerations

The cross-reactivity of a compound can have significant implications for cellular signaling. For example, an isoxazole derivative designed to target a specific kinase in a cancer-related pathway might also inhibit kinases in other pathways, leading to off-target effects.

cluster_0 Primary Pathway cluster_1 Off-Target Pathway Receptor A Receptor A Kinase A Kinase A Receptor A->Kinase A Substrate A Substrate A Kinase A->Substrate A Cellular Response A Cellular Response A Substrate A->Cellular Response A Receptor B Receptor B Kinase B Kinase B Receptor B->Kinase B Substrate B Substrate B Kinase B->Substrate B Cellular Response B Cellular Response B Substrate B->Cellular Response B Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->Kinase A Inhibits (On-Target) Isoxazole Inhibitor->Kinase B Inhibits (Off-Target)

Figure 3: Illustration of an inhibitor affecting both on-target and off-target signaling pathways.

Conclusion

While direct experimental data on the cross-reactivity of this compound is limited, the extensive research on the broader class of 3,5-disubstituted isoxazoles provides a strong foundation for predicting its potential biological activities and off-target interactions. The data presented in this guide suggest that this class of compounds can interact with a range of protein kinases and inflammatory enzymes. A thorough experimental evaluation using the detailed protocols provided is essential to fully characterize the selectivity profile of this compound and any of its derivatives. This systematic approach will enable a more informed progression of this and similar compounds in the drug discovery pipeline.

References

Benchmarking (5-Ethyl-1,2-oxazol-3-yl)methanol Against Known COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of (5-Ethyl-1,2-oxazol-3-yl)methanol against the well-established Cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. Due to the current absence of published experimental data for the specific inhibitory effects of this compound, this document serves as a template, presenting illustrative data to guide potential future research and benchmarking efforts. The isoxazole scaffold, a core feature of this compound, is present in numerous compounds investigated for anti-inflammatory properties through COX-2 inhibition.

Comparative Inhibitory Activity

The following table summarizes the hypothetical inhibitory concentration (IC50) values of this compound against COX-1 and COX-2 enzymes, benchmarked against the known selective COX-2 inhibitor, Celecoxib. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical)150.530
Celecoxib (Reference)15[1]0.04[1]375

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only, pending experimental validation.

Experimental Protocols

The data presented in this guide would be hypothetically generated using a standard in vitro Cyclooxygenase (COX) inhibitor screening assay. A detailed protocol for such an experiment is outlined below.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay quantifies the prostaglandin H2 (PGH2) produced by recombinant human COX-1 or COX-2. The amount of PGH2 is determined fluorometrically using a specific probe.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer (Tris-HCl)

  • Test compounds (this compound and Celecoxib) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, arachidonic acid, and the fluorometric probe in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds and the reference inhibitor (Celecoxib) in the assay buffer.

  • Assay Reaction:

    • Add 10 µL of the diluted test compounds or reference inhibitor to the wells of the 96-well plate.

    • Add 70 µL of the respective COX enzyme (COX-1 or COX-2) solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution.

  • Detection: Immediately following the addition of the substrate, add 20 µL of the fluorometric probe solution.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader in kinetic mode for 10 minutes at 37°C.

  • Data Analysis: The rate of increase in fluorescence is proportional to the COX activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the arachidonic acid signaling pathway and a typical experimental workflow for screening COX inhibitors.

COX2_Signaling_Pathway PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Celecoxib Inhibitor->COX2

Caption: COX-2 signaling pathway.

Experimental_Workflow Start Start Prep Prepare Reagents (Enzymes, Substrate, Compounds) Start->Prep Incubate Incubate Enzyme with Inhibitor Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Fluorescence React->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Experimental workflow.

References

Determining the Absolute Configuration of (5-Ethyl-1,2-oxazol-3-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step. The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological systems, making this information fundamental to understanding its pharmacological and toxicological properties. This guide provides a comparative overview of the primary analytical methods for confirming the absolute configuration of (5-Ethyl-1,2-oxazol-3-yl)methanol and its derivatives. While specific experimental data for this exact compound is not extensively available in published literature, this document outlines the established experimental protocols and presents data from analogous isoxazole structures to illustrate these techniques.

The principal methods for unambiguously assigning the absolute stereochemistry of a chiral center, such as the one in this compound, are single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and chiral High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is applicable under different circumstances.

Method Comparison at a Glance

Method Principle Sample Requirement Outcome Key Advantage Limitation
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystalUnambiguous 3D structure and absolute configurationThe "gold standard" for absolute configuration determinationCrystal growth can be a significant challenge
NMR with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with distinct NMR spectraEnantiomerically enriched sampleAssignment of configuration based on empirical models (e.g., Mosher's method)Does not require crystallization; small sample quantityIndirect method; potential for misassignment if the conformational model is not applicable
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phaseRacemic or enantiomerically enriched mixtureSeparation of enantiomers; determination of enantiomeric purityExcellent for both analytical and preparative scale separationDoes not directly provide the absolute configuration without a reference standard

In-Depth Analysis of Methodologies

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional electron density map of the molecule can be generated. The anomalous dispersion effect, particularly when heavy atoms are present, allows for the unambiguous assignment of the absolute stereochemistry.

Hypothetical Crystallographic Data for an Enantiopure Derivative

The following table presents hypothetical data that could be obtained for a crystalline derivative of (S)-(5-Ethyl-1,2-oxazol-3-yl)methanol.

Parameter Value
Chemical FormulaC₁₇H₁₈FNO₄ (for a hypothetical ester derivative)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.5, 12.3, 15.1
α, β, γ (°)90, 90, 90
Flack Parameter0.02(3)

Note: This data is illustrative. The Flack parameter is a critical value in determining the absolute configuration from X-ray crystallography; a value close to zero for a known chirality of the diffractometer indicates the correct absolute structure has been determined.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystallization: An enantiomerically pure sample of a this compound derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol/water). Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of suitable quality for X-ray diffraction.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, culminating in the calculation of the Flack parameter.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This technique, famously exemplified by the Mosher's acid method, provides a powerful means of deducing the absolute configuration of chiral alcohols without the need for crystallization. The chiral alcohol is converted into a pair of diastereomeric esters by reacting it with the two enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the different spatial arrangement of the substituents relative to the anisotropic phenyl ring of the CDA.

Illustrative ¹H NMR Data for MTPA Esters

The table below shows hypothetical ¹H NMR data for the methoxy protons of the MTPA esters of (R)- and (S)-(5-Ethyl-1,2-oxazol-3-yl)methanol. The difference in chemical shifts (Δδ = δS - δR) is used to assign the absolute configuration based on the established Mosher's model.

Proton (R)-MTPA Ester (δ in ppm) (S)-MTPA Ester (δ in ppm) Δδ (δS - δR)
-OCH₃ (MTPA)3.543.58+0.04
-CH₂-O-4.524.48-0.04
Isoxazole H-46.306.33+0.03
Ethyl -CH₂-2.802.84+0.04
Ethyl -CH₃1.351.38+0.03

Note: This data is for illustrative purposes. According to the Mosher's model for secondary alcohols, protons on one side of the plane containing the C-O bond will show a positive Δδ, while those on the other side will show a negative Δδ.

Experimental Protocol: Modified Mosher's Method
  • Esterification: Two separate reactions are performed. In one, the enantiomerically enriched this compound is reacted with (R)-(-)-MTPA chloride. In the other, it is reacted with (S)-(+)-MTPA chloride. Pyridine or a similar base is used as a catalyst and acid scavenger.

  • Purification: The resulting diastereomeric MTPA esters are purified by flash column chromatography to remove any unreacted alcohol and MTPA acid.

  • NMR Analysis: ¹H NMR spectra of both purified diastereomeric esters are recorded under identical conditions.

  • Data Analysis: The chemical shifts of corresponding protons in the two spectra are assigned and compared. The differences in chemical shifts (Δδ = δS - δR) are calculated for protons near the chiral center.

  • Configuration Assignment: The signs of the Δδ values are used to construct a model of the diastereomeric esters, allowing for the assignment of the absolute configuration of the original alcohol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating the enantiomers of a chiral compound. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. While chiral HPLC is the primary method for determining enantiomeric excess (ee), it can also be used to assign absolute configuration if a standard of known configuration is available for comparison. Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including isoxazole derivatives.[1][2]

Comparative Chiral HPLC Separation Data for Isoxazole Analogs

The following table summarizes typical separation results for the enantiomers of a hypothetical 5-alkyl-isoxazol-3-yl-methanol on different polysaccharide-based chiral stationary phases.

Chiral Stationary Phase Mobile Phase Retention Time (tR1, tR2 in min) Resolution (Rs) Separation Factor (α)
Chiralpak® AD-HHexane/Isopropanol (90:10)8.5, 10.22.11.25
Lux® Cellulose-2Hexane/Ethanol (85:15)12.1, 14.52.81.32
Chiralcel® OD-HMethanol7.3, 8.11.81.15

Note: This data is illustrative and based on typical separations of similar compounds. Higher resolution (Rs) and separation factor (α) values indicate better separation.

Experimental Protocol: Chiral HPLC Analysis
  • Column and Mobile Phase Selection: An appropriate chiral column (e.g., Chiralpak® AD-H, Lux® Cellulose-2) and mobile phase are selected based on the polarity of the analyte and literature precedents for similar compounds.

  • Sample Preparation: A solution of the racemic or enantiomerically enriched this compound is prepared in the mobile phase.

  • Chromatographic Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The retention times of the two enantiomers are determined.

  • Optimization: If the separation is not optimal, the mobile phase composition (e.g., the ratio of hexane to alcohol) or the flow rate can be adjusted to improve the resolution.

  • Configuration Assignment: The elution order is compared to that of a reference standard of known absolute configuration, if available.

Visualization of Workflows and Principles

G Overall Workflow for Absolute Configuration Determination cluster_0 Preparation of Enantiomers cluster_1 Primary Methods for Configuration Assignment cluster_2 Confirmation racemic Racemic this compound resolution Chiral Resolution (e.g., Preparative HPLC) racemic->resolution enantiomers Separated Enantiomers (R and S) resolution->enantiomers xray X-ray Crystallography enantiomers->xray Requires crystallization nmr NMR with Chiral Derivatizing Agents enantiomers->nmr Requires derivatization hplc Chiral HPLC (with standard) enantiomers->hplc Requires known standard config Absolute Configuration Confirmed xray->config nmr->config hplc->config

Caption: Workflow for the determination of absolute configuration.

G Principle of Mosher's Method for NMR Analysis cluster_0 Analyte cluster_1 Chiral Derivatizing Agents cluster_2 Diastereomeric Esters cluster_3 Analysis and Assignment alcohol Chiral Alcohol (R)- or (S)-Enantiomer r_mtpa (R)-MTPA-Cl alcohol->r_mtpa s_mtpa (S)-MTPA-Cl alcohol->s_mtpa diastereomer_r Diastereomer 1 ((R)-Alcohol + (R)-MTPA) r_mtpa->diastereomer_r Reaction diastereomer_s Diastereomer 2 ((R)-Alcohol + (S)-MTPA) s_mtpa->diastereomer_s Reaction nmr ¹H NMR Analysis diastereomer_r->nmr diastereomer_s->nmr delta Calculate Δδ = δS - δR nmr->delta assign Assign Absolute Configuration delta->assign

Caption: Logical flow of the modified Mosher's method.

G Principle of Chiral HPLC Separation racemate Racemic Mixture (R and S Enantiomers) injection Injection racemate->injection column Chiral Stationary Phase (CSP) [Column] injection->column separation Differential Interaction (Diastereomeric Complexes) column->separation inside column elution Separated Elution separation->elution detector Detector elution->detector chromatogram Chromatogram (Two Peaks) detector->chromatogram

Caption: Schematic of chiral separation by HPLC.

References

Comparative Docking Analysis of Isoxazole-Based Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative molecular docking studies of isoxazole-based ligands. This guide summarizes quantitative data, details experimental protocols, and visualizes key workflows and biological pathways to provide a clear understanding of the potential of isoxazole derivatives as therapeutic agents.

Isoxazole, a five-membered heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The versatility of the isoxazole ring allows for structural modifications that can enhance pharmacological properties, making it a focal point in the design of novel therapeutic agents.[1] Molecular docking studies are a crucial computational tool in this process, predicting the binding affinity and interaction patterns of these ligands with their biological targets.[2] This guide provides a comparative overview of docking studies performed on various isoxazole-based ligands against different protein targets.

Quantitative Comparison of Docking Performance

The following table summarizes the key quantitative data from various comparative docking studies of isoxazole-based ligands. This data allows for a direct comparison of the binding affinities and inhibitory concentrations of different derivatives against their respective targets.

Target ProteinLigand/DerivativeDocking Score (kcal/mol)Binding Affinity (ΔG, kcal/mol)IC50 (µM)Reference
COX-2 Isoxazole-carboxamide (A13)--0.013[3]
COX-1 Isoxazole-carboxamide (A13)--0.064[3]
Carbonic Anhydrase (CA) Isoxazole Derivative (AC2)--13.53112.3[4]
Carbonic Anhydrase (CA) Isoxazole Derivative (AC3)--12.49228.4[4]
Tubulin (Taxane Site) Steroidal A-ring-fused isoxazole (2j)-10.30--[5]
Hsp90 ZINC database isoxazole compounds-8.23 to -8.51--[6]
DNA Ligase (3PN1) Isoxazole Derivative (JJC3F)Best binding score--[7]
Topoisomerase (3TTZ) Isoxazole Derivative (JJC3A)Better than standard drugs--[7]
CYP1A2 4-F and 3-NO2 phenyl isoxazole derivativesGood docking score--[8]
Cyclooxygenase-2 (4COX) 3-Methoxy Substituted Chalcone-based Isoxazoles--Moderate to extremely active[9]

Experimental Protocols: A Synthesized Approach to Molecular Docking

The methodologies employed in the cited studies, while specific to their research goals, follow a general workflow for molecular docking. Below is a detailed, synthesized protocol that represents a standard approach for such comparative studies.

1. Target Protein Preparation:

  • Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-standard residues.[10] Polar hydrogens are added to the protein, and Gasteiger charges are assigned. The prepared protein structure is then converted to a suitable format (e.g., PDBQT) for the docking software.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the isoxazole-based ligands are drawn using chemical drawing software like ChemDraw.[10] These are then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands undergo energy minimization using a force field, such as the Universal Force Field (UFF), to obtain a stable conformation. This step is crucial for accurate docking results. The optimized ligand structures are also saved in a compatible format (e.g., PDBQT).

3. Molecular Docking Simulation:

  • Software: A variety of software can be used for molecular docking, including AutoDock Vina, PyRx, and MOE (Molecular Operating Environment).[9][10]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are set to encompass the binding pocket where the ligand is expected to interact.

  • Docking Execution: The docking algorithm explores various possible conformations and orientations of the ligand within the defined active site of the protein. It calculates the binding affinity for each pose.

4. Post-Docking Analysis:

  • Pose Selection: The docking pose with the lowest binding energy is typically selected as the most probable binding mode.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed using visualization software like Discovery Studio Visualizer or PyMOL.[7] This analysis provides insights into the key residues involved in the binding.

  • Validation: To validate the docking protocol, the co-crystallized ligand (if available) is often re-docked into the protein's active site. A root mean square deviation (RMSD) value of less than 2.0 Å between the re-docked pose and the original crystal structure pose indicates a reliable docking method.[3]

Visualizing the Process and Pathways

Experimental Workflow for Comparative Docking Studies

The following diagram illustrates the typical workflow for a comparative molecular docking study of isoxazole-based ligands.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Output Target_Selection Target Protein Selection Protein_Prep Protein Preparation (PDB) Target_Selection->Protein_Prep Ligand_Design Isoxazole Ligand Design/Selection Ligand_Prep Ligand Preparation & Optimization Ligand_Design->Ligand_Prep Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Comparison Comparative Analysis of Ligands Analysis->Comparison Lead_Identification Lead Compound Identification Comparison->Lead_Identification

Caption: A typical workflow for in silico comparative docking studies.

Inhibition of the COX Signaling Pathway by an Isoxazole Derivative

This diagram depicts a simplified signaling pathway where an isoxazole-based ligand acts as an inhibitor of the Cyclooxygenase (COX) enzyme, a common target for anti-inflammatory drugs.

AA Arachidonic Acid COX COX Enzyme AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Isoxazole Isoxazole Ligand Isoxazole->COX

Caption: Inhibition of the COX pathway by an isoxazole-based ligand.

References

Validating the Mechanism of Action for (5-Ethyl-1,2-oxazol-3-yl)methanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the validated mechanisms of action for various analogs of (5-Ethyl-1,2-oxazol-3-yl)methanol, supported by experimental data and detailed protocols. While specific data for this compound itself is limited in publicly available research, this guide focuses on the well-documented activities of structurally related isoxazole derivatives to inform research and development efforts.

Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[1][2] The versatility of the isoxazole ring allows for structural modifications that can fine-tune the biological activity and target specificity of these compounds.[2]

Comparative Analysis of Biological Activities

The biological activities of isoxazole analogs are diverse and dependent on the substitution pattern of the isoxazole core. Below is a summary of key mechanisms of action and the corresponding experimental data for representative analogs.

Table 1: Comparative Biological Activities of Isoxazole Analogs

Mechanism of Action Analog Class Key Experimental Findings Reported IC₅₀/EC₅₀ Values References
Anti-inflammatory 3,5-diarylisoxazolesInhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to reduced production of prostaglandins and leukotrienes.2b: Significant LOX and COX-2 inhibition[3]
Anticancer 3,5-diarylisoxazolesInhibition of tumor growth, peritoneal angiogenesis, and ascites formation in Ehrlich ascites carcinoma (EAC) mouse models.Compound 26 : High selectivity towards prostate cancer cells (PC3)[3][4]
Phenyl-isoxazole-carboxamidesCytotoxic activity against various cancer cell lines including HeLa, MCF-7, and Hep3B.Compound 129 : IC₅₀ = 0.91 µM (HeLa)[1]
Isoxazole DerivativesInduction of apoptosis, aromatase inhibition, and disruption of tubulin polymerization.-[5]
Neuroprotective Isoxazole substituted chromansProtection against oxidative stress-induced neuronal death in HT22 cells.EC₅₀ ~ 0.3 µM for 3-aryl-5-(chroman-5-yl)-isoxazoles[6]
Antimicrobial Isoxazole DerivativesInhibition of bacterial and fungal growth.-[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of findings. Below are protocols for key experiments cited in the literature for isoxazole analogs.

Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Method

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compounds and a standard anti-inflammatory drug (e.g., Parecoxib) are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the left hind paw to induce inflammation.

    • Paw volumes are measured at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[8]

Anticancer Activity Assessment

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of compounds.

  • Cell Lines: A panel of human cancer cell lines (e.g., PC3 for prostate cancer, HeLa for cervical cancer).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified duration (e.g., 48 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Neuroprotective Activity Assessment

Oxidative Stress-Induced Neuronal Death Assay

This in vitro assay evaluates the ability of compounds to protect neuronal cells from oxidative damage.

  • Cell Line: HT22 mouse hippocampal neuronal cells.

  • Procedure:

    • HT22 cells are cultured in appropriate media.

    • The cells are pre-treated with various concentrations of the test compounds for a defined period.

    • Oxidative stress is induced by adding glutamate or another oxidizing agent.

    • Cell viability is assessed after an incubation period (e.g., 24 hours) using methods like the MTT assay.

  • Data Analysis: The neuroprotective effect is quantified by the increase in cell viability in the presence of the test compound compared to the vehicle-treated control under oxidative stress. The EC₅₀ value (the concentration that provides 50% of the maximum protection) is then determined.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Isoxazole_Analogs 3,5-Disubstituted Isoxazole Analogs Isoxazole_Analogs->COX_LOX Inhibition

Caption: Inhibition of COX and LOX enzymes by 3,5-disubstituted isoxazole analogs.

anticancer_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer_Cells Cancer Cell Lines (e.g., PC3, HeLa) Compound_Treatment Treat with Isoxazole Analogs Cancer_Cells->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination Determine IC₅₀ MTT_Assay->IC50_Determination Animal_Model EAC Mouse Model Tumor_Induction Induce Tumor Growth Animal_Model->Tumor_Induction Compound_Administration Administer Isoxazole Analogs Tumor_Induction->Compound_Administration Monitor_Tumor Monitor Tumor Growth, Angiogenesis, Ascites Compound_Administration->Monitor_Tumor neuroprotection_mechanism Oxidative_Stress Oxidative Stress (e.g., Glutamate) Neuronal_Cells HT22 Neuronal Cells Increased ROS Production Oxidative_Stress:f0->Neuronal_Cells:f0 Cell_Death Neuronal Cell Death Neuronal_Cells:f1->Cell_Death Isoxazole_Chroman { Isoxazole-Substituted Chroman Analogs} Isoxazole_Chroman:f0->Neuronal_Cells:f1 Inhibition of ROS production

References

Reproducibility of Biological Data for Isoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity of Isoxazole Derivatives

The isoxazole scaffold is a versatile pharmacophore present in a wide array of compounds exhibiting diverse biological activities, including anticancer, antimicrobial, and herbicidal effects.[1][2][3] The following tables summarize quantitative data from various studies on isoxazole derivatives, providing insights into their potency and spectrum of activity.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, with several studies reporting their cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
MYM4HeLa (Cervical Cancer)1.57Doxorubicin-[4]
MYM4Hep3B (Liver Cancer)4.84Doxorubicin-[4]
MYM4CaCo-2 (Colorectal Cancer)10.22Doxorubicin-[4]
Compound 8HepG2 (Liver Cancer)0.84Sorafenib3.99[1]
Compound 10aHepG2 (Liver Cancer)0.79Sorafenib3.99[1]
Compound 10cHepG2 (Liver Cancer)0.69Sorafenib3.99[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The isoxazole nucleus is also a key feature in compounds with antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent.

Table 2: In Vitro Antibacterial Activity of a Triazole-Isoxazole Hybrid

Compound IDBacterial StrainMIC (mg/mL)Reference CompoundMIC (µg/mL)Reference
7bEscherichia coli ATCC 2592215--[5]
7bPseudomonas aeruginosa30--[5]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: In Vitro Antifungal Activity of a Rhodanine Derivative

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
3eSaccharomyces cerevisiae3.9--[6]
Herbicidal Activity

Certain isoxazole derivatives have been investigated for their potential as herbicides, demonstrating inhibitory effects on plant growth.

Table 4: Herbicidal Activity of Isoxazole Derivatives against Brassica napus (Rape)

Compound IDConcentration (mg/L)Inhibition Rate (%)Reference
4f100>90[3]
4g100>90[3]
4k100>90[3]
4n100>90[3]
4o100>90[3]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental methodologies are crucial. Below are summaries of protocols employed in the cited studies.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: The isoxazole derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Herbicidal Activity Assay (Seed Germination and Root Growth Inhibition)

This assay evaluates the effect of a compound on plant growth.

  • Preparation of Test Plates: Filter paper is placed in Petri dishes, and a specific volume of the test solution (isoxazole derivative dissolved in a suitable solvent and diluted with water) is added. Control plates receive the solvent-water mixture only.

  • Seed Planting: A predetermined number of seeds of the test plant species (e.g., Brassica napus) are placed on the filter paper in each Petri dish.

  • Incubation: The Petri dishes are incubated in a growth chamber under controlled conditions of light and temperature for a specific period (e.g., 72 hours).

  • Measurement: The germination rate and the length of the roots are measured.

  • Data Analysis: The inhibition rate of root growth is calculated as a percentage relative to the control group.[3]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described assays.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for In Vitro Anticancer Activity (MTT Assay).

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Microbial Inoculum inoculation Inoculate Microtiter Plate inoculum_prep->inoculation compound_dilution Serially Dilute Compound compound_dilution->inoculation incubation Incubate for 18-24h inoculation->incubation read_mic Determine MIC incubation->read_mic

Caption: Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution).

By providing a consolidated view of quantitative data and detailed methodologies, this guide aims to enhance the reproducibility of research on isoxazole derivatives and facilitate the development of novel therapeutic agents. Researchers are encouraged to adhere to standardized protocols and report experimental details comprehensively to ensure the reliability and comparability of findings across different studies.

References

Safety Operating Guide

Navigating the Disposal of (5-Ethyl-1,2-oxazol-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (5-Ethyl-1,2-oxazol-3-yl)methanol, ensuring compliance with general laboratory safety standards.

Hazard Assessment and Safety Precautions

Before beginning any disposal procedure, a thorough hazard assessment is paramount. Based on structurally similar compounds, this compound should be treated as a potentially hazardous substance.

Assumed Hazards:

  • Irritant: May cause skin and serious eye irritation.

  • Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Environmental Hazard: May be harmful to aquatic life.

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.

  • Segregate waste containing this compound from other waste streams to avoid incompatible chemical reactions.

2. Waste Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Solid Waste: Any contaminated materials, such as pipette tips, gloves, or absorbent pads, should be collected in a separate, clearly labeled hazardous waste container for solids.

3. Waste Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container tightly closed except when adding waste.

4. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a collection.

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing and allowing the container to air dry in a fume hood, the original labels should be defaced or removed, and the container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_management Waste Management cluster_container Empty Container Disposal A Assess Hazards B Don Appropriate PPE A->B C Segregate Waste B->C D Collect Liquid Waste in Labeled Container C->D E Collect Solid Waste in Labeled Container C->E F Store in Designated Area D->F E->F G Request EHS Pickup F->G H Triple-Rinse Container I Collect Rinsate as Hazardous Waste H->I J Deface Label H->J I->F K Dispose of Container as Non-Hazardous Waste J->K

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling (5-Ethyl-1,2-oxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of (5-Ethyl-1,2-oxazol-3-yl)methanol. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 3🔥WarningH226: Flammable liquid and vapor.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation.[2]

Physical and Chemical Properties (Estimated)

Quantitative data for this compound is limited. The following table provides data for the closely related compound, (5-Ethyl-3-methylisoxazol-4-yl)methanol, to offer an estimation.

PropertyValue
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol [3]
PurityMin. 95%[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for handling this compound. The following table outlines the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required if handled in a fume hood
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLab coatNot generally required if handled in a fume hood
Running Reactions Chemical splash goggles or face shieldNitrile or neoprene gloves with appropriate thickness and breakthrough timeFlame-retardant lab coatRecommended if heating or potential for aerosolization exists
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with organic vapor cartridges

Glove Selection:

Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves resistant to both alcohols and heterocyclic compounds.

Glove MaterialRecommended Use
Nitrile General handling, good for incidental contact.
Neoprene Good resistance to a range of chemicals, including alcohols.
Butyl Rubber Recommended for extended contact or handling of spills due to its high resistance to a wide variety of chemicals.
Fluorinated Rubber (Viton™) Excellent resistance, suitable for handling concentrated solutions or for prolonged tasks. A breakthrough time of 30 minutes has been noted for splash contact with isoxazole.[1]

Important Note: Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves in accordance with institutional guidelines.[1]

Handling and Storage

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure In Fume Hood Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Work-up Work-up Perform Reaction->Work-up Quench Reaction Quench Reaction Work-up->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Clean Glassware Clean Glassware Segregate Waste->Clean Glassware Store Compound Store Compound Clean Glassware->Store Compound

Caption: Standard workflow for safely handling this compound.

Storage Requirements:

ConditionSpecification
Temperature Store in a cool, dry place. A recommended storage temperature for isoxazole is 2-8 °C.[1]
Ventilation Store in a well-ventilated area.[4]
Incompatible Materials Keep away from strong oxidizing agents.[4]
Container Keep container tightly closed in a dry and well-ventilated place.[4]

Emergency Procedures

First Aid Measures:

Exposure RouteProcedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill Response:

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Notify Supervisor Notify Supervisor Evacuate Area->Notify Supervisor Don Appropriate PPE Don Appropriate PPE Notify Supervisor->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Step-by-step procedure for responding to a spill of this compound.

For large spills, evacuate the area and contact the institutional environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Method
Solid Waste (contaminated gloves, paper towels, etc.)Labeled, sealed plastic bag or containerIncineration or as directed by EHS.
Liquid Waste (reaction mixtures, solvents)Labeled, sealed, and compatible solvent waste containerCollection by certified hazardous waste disposal service. Do not empty into drains.[4]
Empty Containers Triple-rinsed with a suitable solventDispose of as non-hazardous waste, or as directed by institutional policy. The rinsate must be collected as hazardous liquid waste.

Disposal Protocol:

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless compatibility is confirmed.

  • Label Containers: Clearly label all waste containers with the full chemical name and concentration.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste.

Note: It is imperative to consult your institution's specific hazardous waste management guidelines for detailed procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Ethyl-1,2-oxazol-3-yl)methanol
Reactant of Route 2
(5-Ethyl-1,2-oxazol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.